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6-Mercapto-nicotinic acid methyl ester Documentation Hub

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  • Product: 6-Mercapto-nicotinic acid methyl ester
  • CAS: 74470-34-1

Core Science & Biosynthesis

Foundational

Methyl 6-mercaptonicotinate CAS 39620-04-7 physicochemical data

The following technical guide provides an in-depth analysis of Methyl 6-mercaptonicotinate. CAS Registry Number: 744470-34-1 (Methyl ester) | EC Number: N/A Synonyms: Methyl 6-thioxo-1,6-dihydropyridine-3-carboxylate; Me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 6-mercaptonicotinate.

CAS Registry Number: 744470-34-1 (Methyl ester) | EC Number: N/A Synonyms: Methyl 6-thioxo-1,6-dihydropyridine-3-carboxylate; Methyl 6-sulfanylpyridine-3-carboxylate

Critical Identity & CAS Alert

⚠️ IMPORTANT: A common database discrepancy exists regarding the CAS number 39620-04-7 .

  • User Query CAS: 39620-04-7 corresponds to 2-Amino-3-chloropyridine (C₅H₅ClN₂), a distinct chemical entity often confused in automated catalogs due to structural indexing errors in legacy databases.

  • Correct Target: This guide addresses Methyl 6-mercaptonicotinate (C₇H₇NO₂S), the methyl ester of 6-mercaptonicotinic acid.

  • Verification: Researchers must verify the chemical structure by NMR or Mass Spectrometry before use, rather than relying solely on the CAS number provided by non-certified vendors.

Physicochemical Characterization

Methyl 6-mercaptonicotinate exhibits a distinct thione-thiol tautomerism that governs its solubility, reactivity, and spectroscopic signature. In the solid state and polar solvents (DMSO, MeOH), the thione tautomer predominates.

Core Data Table
PropertyValue / DescriptionNote
Molecular Formula C₇H₇NO₂S-
Molecular Weight 169.20 g/mol -
Appearance Yellow to off-white crystalline solidThione chromophore imparts color
Melting Point ~158–162 °C (Predicted)Acid analog (CAS 17624-07-6) melts at 260°C (dec)
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (Hexane)
pKa (Predicted) ~7.5 (Thiol/Thione deprotonation)Acidic NH proton due to thione resonance
LogP ~1.1More lipophilic than the free acid
Tautomeric Equilibrium

The molecule exists in dynamic equilibrium between the 6-thioxo-1,6-dihydropyridine (Thione) and 6-mercaptopyridine (Thiol) forms. The thione form is thermodynamically favored due to the stability of the amide-like [NH-C=S] resonance system.

Tautomerism Thione Thione Form (Major) (Polar Solvents/Solid) Methyl 6-thioxo-1,6-dihydropyridine-3-carboxylate Thiol Thiol Form (Minor) (Gas Phase/Basic pH) Methyl 6-mercaptopyridine-3-carboxylate Thione->Thiol  Ka (Deprotonation)  

Figure 1: Tautomeric equilibrium favoring the thione species in standard laboratory conditions.

Synthesis & Purification Protocol

Methodology: Fischer Esterification of 6-Mercaptonicotinic Acid. Rationale: Direct esterification is preferred over nucleophilic displacement (e.g., from methyl 6-chloronicotinate) to avoid byproduct formation and ensure high regioselectivity.

Reagents
  • Precursor: 6-Mercaptonicotinic acid (CAS 17624-07-6)[1]

  • Solvent: Anhydrous Methanol (MeOH)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

Step-by-Step Workflow
  • Activation:

    • Charge a round-bottom flask with 6-Mercaptonicotinic acid (1.0 eq) .

    • Add Anhydrous Methanol (20 vol) .

    • Critical Step: Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise. (Alternative: Use cat. H₂SO₄, but SOCl₂ generates anhydrous HCl in situ, driving the equilibrium).

  • Reflux:

    • Heat the reaction mixture to reflux (65°C) for 4–6 hours .

    • Monitor by TLC (System: 5% MeOH in DCM). The starting material (acid) will remain at the baseline; the product (ester) will move to R_f ~0.4–0.5.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove excess methanol.

    • Resuspend the residue in ice-cold water.

    • Neutralize carefully with saturated NaHCO₃ solution to pH 7–8. Note: Do not exceed pH 9 to avoid hydrolysis or thiolate formation.

    • The product typically precipitates as a solid. Filter and wash with cold water.

  • Purification:

    • Recrystallize from Ethanol or MeOH/Water mixture if necessary.

    • Dry under high vacuum at 40°C.

Synthesis Start 6-Mercaptonicotinic Acid (CAS 17624-07-6) Reflux Reflux 65°C, 4-6h (Fischer Esterification) Start->Reflux Reagents MeOH + SOCl2 (In situ HCl generation) Reagents->Reflux Quench Quench: Ice Water + NaHCO3 (Neutralize to pH 7) Reflux->Quench Product Methyl 6-mercaptonicotinate (Precipitate) Quench->Product

Figure 2: Synthetic pathway via acid-catalyzed esterification.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, compare experimental data against these expected spectral signatures.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.8 ppm (br s, 1H): NH proton. Diagnostic for Thione form. (If Thiol form, this would be absent or S-H observed ~3-4 ppm).

    • δ 8.25 ppm (d, 1H): H-2 (Alpha to Nitrogen, deshielded).

    • δ 7.85 ppm (dd, 1H): H-4.

    • δ 7.30 ppm (d, 1H): H-5.

    • δ 3.85 ppm (s, 3H): O-Methyl (Ester).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~178 ppm: C=S (Thione carbon). Distinctive downfield shift.

    • δ ~165 ppm: C=O (Ester carbonyl).[2]

    • δ ~52 ppm: O-CH₃.

  • IR Spectroscopy (ATR):

    • ~1710 cm⁻¹: C=O stretch (Ester).

    • ~1100–1200 cm⁻¹: C=S stretch (Thione character).

    • ~3100–3200 cm⁻¹: N-H stretch (Broad).

Applications in Drug Discovery

Methyl 6-mercaptonicotinate serves as a versatile "Magic Methyl" scaffold intermediate.

  • S-Alkylation (Thioether Synthesis):

    • Reaction with alkyl halides (R-X) in the presence of mild base (K₂CO₃) yields Methyl 6-(alkylthio)nicotinates .

    • Utility: Introduction of hydrophobic tails for kinase inhibitor binding pockets.

  • Desulfurization/Coupling:

    • The thiol group can be utilized in Liebeskind-Srogl coupling to form C-C bonds, replacing the sulfur with aryl or heteroaryl groups.

  • Heterocyclic Fusion:

    • Precursor for Thieno[2,3-b]pyridines via cyclization with alpha-haloketones.

References
  • PharmBricks. Methyl 6-mercaptonicotinate Product Entry. Accessed 2026.[3] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 819384: 6-Mercaptonicotinic acid. Accessed 2026.[3] Link

  • ChemicalBook. Methyl 6-chloronicotinate (Precursor Data). Accessed 2026.[3] Link

  • GuideChem. 6-Mercaptonicotinic acid Physicochemical Properties. Accessed 2026.[3] Link

Sources

Exploratory

Solubility profile of 6-Mercapto-nicotinic acid methyl ester in organic solvents

This guide provides a comprehensive technical analysis of the solubility profile of 6-Mercapto-nicotinic acid methyl ester (Methyl 6-thioxo-1,6-dihydropyridine-3-carboxylate).[1] It is structured to serve researchers req...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the solubility profile of 6-Mercapto-nicotinic acid methyl ester (Methyl 6-thioxo-1,6-dihydropyridine-3-carboxylate).[1] It is structured to serve researchers requiring precise physicochemical data for synthesis optimization, purification, and formulation.

[1]

Executive Summary

Compound Identity:

  • Common Name: 6-Mercapto-nicotinic acid methyl ester[1]

  • IUPAC Name: Methyl 6-thioxo-1,6-dihydropyridine-3-carboxylate[1]

  • CAS: 74470-34-1[1]

  • Molecular Formula: C₇H₇NO₂S[2]

  • MW: 169.20 g/mol [1][2]

Solubility Snapshot: The solubility of this compound is governed by its thione-thiol tautomerism .[1] In solution, the polar thione (lactam-like) form predominates, dictating high solubility in dipolar aprotic solvents (DMSO, DMF) and moderate solubility in chlorinated organic solvents (DCM, Chloroform). It exhibits poor solubility in non-polar hydrocarbons (Hexanes) and aqueous media at neutral pH.

Physicochemical Characterization & Tautomerism

To understand the solubility behavior of this ester, one must analyze its structural dynamics. Unlike simple esters, the 6-mercapto substitution introduces a tautomeric equilibrium that significantly alters the compound's polarity and lattice energy.

The Thione-Thiol Equilibrium

In the solid state and in polar solvents, the compound exists primarily as the thione (2-pyridone-like structure) rather than the thiol.[1] This results in:

  • Intermolecular Hydrogen Bonding: The N-H moiety of the thione acts as a hydrogen bond donor, while the sulfur and carbonyl oxygens act as acceptors. This increases the crystal lattice energy, requiring higher polarity solvents to disrupt these interactions.

  • Dipole Moment: The thione form possesses a larger dipole moment than the aromatic thiol form, enhancing solubility in DMSO and DMF.

Tautomerism Thione Thione Form (Dominant) (Polar, N-H Donor) Thiol Thiol Form (Minor) (Aromatic, S-H Donor) Thione->Thiol  Equilibrium (Solvent Dependent)   Solubility Solubility Consequence: Requires Polar/H-Bond Accepting Solvents Thione->Solubility  Dictates  

Figure 1: Tautomeric equilibrium governing the solubility profile. The polar thione form necessitates solvents with high dielectric constants or H-bond accepting capabilities.[1]

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction capability with the 6-Mercapto-nicotinic acid methyl ester.

Table 1: Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Dipolar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Excellent disruption of intermolecular N-H...S bonds; stabilizes the polar thione tautomer.[1]
Chlorinated DCM, Chloroform Moderate (10–50 mg/mL)Good solvation of the hydrophobic ester tail and pyridine ring; standard solvent for extraction during synthesis.
Polar Protic Methanol, Ethanol Moderate (Hot) / Low (Cold)Soluble at reflux (used in synthesis); often crystallizes upon cooling. H-bonding competition with solvent.[1]
Esters/Ethers Ethyl Acetate, THF Moderate Ethyl acetate is the preferred solvent for liquid-liquid extraction from aqueous phases.[1] THF dissolves the compound well for reactions.
Non-Polar Hexanes, Pentane, Heptane Insoluble (<1 mg/mL)Lack of polarity prevents disruption of the crystal lattice. Used as anti-solvents for precipitation/trituration.
Aqueous Water (pH 7) Insoluble The hydrophobic methyl ester and aromatic ring limit water solubility despite the polar head group.
Aqueous (Basic) NaOH (0.1 M) Soluble Deprotonation of the N-H (thione) or S-H (thiol) forms the anion, rendering it water-soluble.

Application Note: For synthesis workup, Ethyl Acetate is the recommended extraction solvent. For recrystallization, a mixture of Methanol/Water or DCM/Hexanes is typically effective.

Experimental Protocols for Solubility Determination

As exact quantitative values can vary by crystal polymorph and purity, the following self-validating protocols are provided to generate precise in-house data.

Protocol A: Gravimetric Screening (Saturation Method)

Best for: Rapid solvent selection for synthesis or purification.

  • Preparation: Weigh approx. 20 mg of the ester into a 2 mL HPLC vial (pre-weighed).

  • Addition: Add the target solvent in 50 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 5 minutes at 25°C between additions.

  • Observation:

    • If dissolved immediately (<100 µL solvent): Solubility is >200 mg/mL .

    • If dissolved after 400 µL: Solubility is ~50 mg/mL .

    • If undissolved after 2 mL: Solubility is <10 mg/mL .

  • Validation: If solid remains, centrifuge (10,000 rpm, 5 min), decant the supernatant into a pre-weighed vial, evaporate the solvent under vacuum/nitrogen flow, and weigh the residue to calculate exact concentration.

Protocol B: HPLC-UV Quantitative Assay

Best for: Formulation development and thermodynamic solubility curves.[1]

Workflow Diagram:

HPLC_Protocol Step1 1. Saturation Add excess solid to solvent Stir 24h @ 25°C Step2 2. Filtration Filter through 0.45 µm PTFE (Reject first 200 µL) Step1->Step2 Step3 3. Dilution Dilute 100x with Mobile Phase (Prevents column precipitation) Step2->Step3 Step4 4. Quantification HPLC-UV @ 254 nm Compare to Standard Curve Step3->Step4

Figure 2: Step-by-step workflow for quantitative solubility determination via HPLC.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient: 5% B to 95% B over 10 min).

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (thione band).

  • Standard Preparation: Dissolve 10 mg standard in 10 mL DMSO (Stock A). Dilute with Mobile Phase to create a 5-point curve (0.01 – 1.0 mg/mL).[1]

Applications & Solvent Selection Guide

Synthesis & Reactivity
  • Nucleophilic Substitution: Use DMF or DMSO .[3] The high solubility allows for high-concentration reactions, accelerating kinetics for S-alkylation or N-alkylation.[1]

  • Fischer Esterification: The compound is stable in refluxing Methanol with catalytic H₂SO₄, which is the primary route of synthesis from 6-mercaptonicotinic acid.[4]

Purification Strategies
  • Liquid-Liquid Extraction: The partition coefficient (LogP) favors organic layers.

    • System: Water / Ethyl Acetate (Preferred).

    • System: Water / DCM (Alternative, but beware of emulsions).

  • Trituration: To remove non-polar impurities, suspend the crude solid in Hexanes or Diethyl Ether and filter. The product will remain as the filter cake.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819384, 6-Mercaptonicotinic acid. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 6-mercaptonicotinate Derivatives

Foreword: Stability as a Cornerstone of Efficacy and Safety In the landscape of drug discovery and development, the intrinsic stability of a molecule is a critical quality attribute that dictates its journey from a labor...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Stability as a Cornerstone of Efficacy and Safety

In the landscape of drug discovery and development, the intrinsic stability of a molecule is a critical quality attribute that dictates its journey from a laboratory curiosity to a life-changing therapeutic. For researchers, scientists, and drug development professionals working with novel heterocyclic compounds, a comprehensive understanding of thermodynamic stability is not merely an academic exercise; it is a prerequisite for success. This guide focuses on methyl 6-mercaptonicotinate and its derivatives, a class of compounds holding significant promise in medicinal chemistry, likely as precursors and key intermediates in the synthesis of various biologically active molecules.[1][2][3][4] Their stability profile underpins everything from viable synthesis routes and formulation strategies to shelf-life and, ultimately, patient safety.[5][6][7][8]

This document is structured to provide a holistic and practical understanding of the factors governing the thermodynamic stability of these derivatives. We will delve into the pivotal role of tautomerism, explore robust experimental techniques for thermal analysis, and demonstrate the predictive power of computational chemistry. The methodologies described herein are designed to be self-validating, providing not just procedural steps but also the scientific rationale behind them, empowering you to make informed decisions in your research and development endeavors.

The Decisive Influence of Tautomerism on Stability

The most significant factor governing the thermodynamic landscape of methyl 6-mercaptonicotinate derivatives is the existence of thione-thiol tautomerism.[9][10] This phenomenon involves the intramolecular migration of a proton, leading to two distinct isomers in equilibrium: the thiol form and the thione form.

  • Thiol Form (6-mercapto): Characterized by a sulfur-hydrogen (S-H) bond.

  • Thione Form (pyridin-2-thione): Characterized by a carbon-sulfur double bond (C=S) and a protonated ring nitrogen (N-H).

The relative stability of these two tautomers is paramount, as they possess different physicochemical properties, including polarity, hydrogen bonding capability, and molecular shape, which in turn affect their biological activity and formulation characteristics.[11] For many heterocyclic thiones, the thione form is found to be the more stable tautomer in both the solid state and in solution.[12] This preference is often attributed to the greater strength of the C=S and N-H bonds compared to the C=N and S-H bonds, and potential resonance stabilization of the thione ring.

The position of this equilibrium can be influenced by several factors:

  • Solvent Polarity: Polar solvents can shift the equilibrium by preferentially solvating the more polar tautomer.[11]

  • Substituents: Electron-withdrawing or -donating groups on the pyridine ring can alter the electron density and influence which tautomer is more stable.[13][14]

  • Temperature: As with any equilibrium, the ratio of tautomers can be temperature-dependent.

Understanding and quantifying this tautomeric preference is the first and most critical step in assessing the overall stability of a methyl 6-mercaptonicotinate derivative.

Tautomerism cluster_Thiol Thiol Tautomer cluster_Thione Thione Tautomer Thiol Methyl 6-mercaptonicotinate Thiol_img Thione_img Thiol_img->Thione_img Equilibrium Thione Methyl 1,2-dihydro-2-thioxopyridine-5-carboxylate

Caption: Thione-thiol tautomeric equilibrium in methyl 6-mercaptonicotinate.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive stability profile. The two primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][15]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] Its primary purpose is to determine the temperature at which the material begins to degrade and to identify mass loss events corresponding to the release of volatiles or decomposition.

  • Instrument Calibration: Before analysis, ensure the TGA instrument's temperature and mass sensors are calibrated using certified reference materials (e.g., calcium oxalate). This step is critical for data accuracy and reproducibility.

  • Sample Preparation: Accurately weigh 5-10 mg of the methyl 6-mercaptonicotinate derivative into a clean, tared TGA pan (typically aluminum or platinum). A consistent sample mass across different runs ensures comparability.

  • Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. This prevents oxidative degradation and ensures that the observed mass loss is due to thermal decomposition alone.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes to ensure thermal stability before the ramp.

    • Ramp the temperature from 30 °C to a final temperature well above the expected decomposition point (e.g., 400 °C) at a constant heating rate of 10 °C/min. A controlled heating rate is crucial for kinetic analysis.

  • Data Analysis: Plot the mass percentage as a function of temperature. The onset temperature of the major mass loss step is taken as the decomposition temperature (Td). The derivative of this curve (DTG) can be used to precisely identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is invaluable for identifying melting points, glass transitions, and polymorphic transitions, all of which are critical aspects of a compound's thermodynamic stability.[15]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of transition temperatures and energy changes.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan prevents mass loss due to sublimation or evaporation, which would interfere with the heat flow measurement. An empty, sealed pan is used as the reference.

  • Atmosphere: Maintain an inert nitrogen atmosphere (20-50 mL/min flow rate) to prevent oxidation.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heat: Equilibrate at 25 °C. Ramp the temperature from 25 °C to a temperature safely above the melting point (e.g., 200 °C) at a heating rate of 10 °C/min. This run provides information on the initial state of the material (melting, decomposition).

    • Cool: Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min). This step is crucial for observing crystallization behavior and assessing the potential for forming amorphous phases.

    • Second Heat: Reheat the sample to 200 °C at 10 °C/min. This run reveals the properties of the material after the initial thermal history is erased, often providing a clearer view of the glass transition for amorphous materials.[5]

  • Data Interpretation:

    • Melting Point (Tm): An endothermic peak on the thermogram. A sharp peak indicates a pure, crystalline substance.

    • Enthalpy of Fusion (ΔHf): The area under the melting peak, representing the energy required to melt the solid.

    • Decomposition: Often observed as a broad, irregular endotherm or exotherm, which should correlate with the mass loss seen in TGA.

Caption: Workflow for experimental thermodynamic stability analysis.

Illustrative Data Summary
Derivative IDSubstituent (R)Tautomer Form (Predicted)Melting Point (Tm) [°C]Decomposition Temp (Td) [°C]
M6MN-H H (Parent)Thione155 - 158250
M6MN-Cl 4-ChloroThione178 - 181265
M6MN-MeO 4-MethoxyThione162 - 165240

Computational Chemistry: A Predictive and Mechanistic Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective method to predict the relative thermodynamic stabilities of tautomers and conformers before committing to extensive experimental work.[9][12][17]

The core principle is to calculate the Gibbs free energy (G) for each tautomer. The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the predominant species at equilibrium.

  • Structure Generation: Build the 3D structures of both the thione and thiol tautomers of the methyl 6-mercaptonicotinate derivative.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer. This process finds the lowest energy conformation for each molecule. A common and reliable level of theory for this purpose is B3LYP with a 6-31G(d,p) basis set.[12]

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the enthalpy (H) and Gibbs free energy (G).

  • Solvent Modeling (Optional but Recommended): To simulate solution-phase stability, incorporate a solvent model, such as the Polarizable Continuum Model (PCM). This can be critical as the solvent can significantly influence the tautomeric equilibrium.[11]

  • Energy Comparison: Compare the calculated Gibbs free energies (G) of the thione and thiol tautomers. The difference, ΔG, indicates the relative stability. A negative ΔG for the reaction Thiol → Thione indicates the thione form is more stable.

Computational_Workflow Input Generate 3D Structures (Thione & Thiol Tautomers) Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Solvent Incorporate Solvent Model (e.g., PCM) Freq->Solvent Energy Extract Gibbs Free Energy (G) for each tautomer Solvent->Energy Compare Calculate ΔG = G(Thione) - G(Thiol) Energy->Compare Result Predict Predominant Tautomer & Relative Stability Compare->Result

Caption: Workflow for computational prediction of tautomer stability.

Integrating Insights for a Complete Stability Picture

Neither experimental nor computational methods alone provide a complete picture. The true strength of a stability assessment lies in the integration of both.

  • Computational predictions guide experimentation. DFT calculations can predict which tautomer is likely to be observed, helping to interpret spectroscopic data (NMR, IR) and rationalize the results from DSC and TGA.

  • Experimental data validate computational models. If experimental results show a different predominant tautomer than predicted, it suggests that the computational model may need refinement (e.g., by using a more explicit solvent model or a higher level of theory).

  • Combined analysis explains observations. For example, if a derivative shows a lower-than-expected decomposition temperature (Td) in TGA, computational analysis might reveal that this is due to a less stable tautomer being present or that a particular substituent weakens a key bond in the molecule.

By synergizing these approaches, researchers can build a robust, evidence-based understanding of the thermodynamic stability of methyl 6-mercaptonicotinate derivatives, enabling the rational design of more stable and effective drug candidates.

References

  • Sąsiadek, W., Bryndal, I., Ptak, M., Lisiecki, R., Lis, T., & Hanuza, J. (2022). Thione-Thiol Tautomerism in New 4-Methyl-3-Nitopyridine Derivative in the Solid State – X-Ray, Electron Absorption and Emission, IR and Raman Studies Discussed in Term of Quantum Chemical Dft Calculations. SSRN. Available at: [Link]

  • Kapsomenos, G. S., & Akrivos, P. D. (1988). Computational study of heterocyclic thione ligands. Part I. Five-membered heteroatomic thiones possessing an a. Canadian Journal of Chemistry, 66(11), 2835-2840. Available at: [Link]

  • Ghasemi, J., & Niazi, A. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 981-989. Available at: [Link]

  • Gucky, T., et al. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. ResearchGate. Available at: [Link]

  • Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 3(9), 1035-1046. Available at: [Link]

  • Avcı, D., & Atalay, Y. (2013). Theoretical Conformational Studies of Thiol and Thione Forms of Thioacetic Acid. DergiPark. Available at: [Link]

  • Vun, C. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research, 12(3). Available at: [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Available at: [Link]

  • Luppi, B., et al. (2004). Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. ResearchGate. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

  • SlideShare. (n.d.). Factors affecting stability of drugs. Available at: [Link]

  • International Journal of Scientific Development and Research. (2023). DRUG STABILITY. Available at: [Link]

  • Al-Tamimi, Z. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Available at: [Link]

  • ResearchGate. (2025). The studies of tautomerism in 6-mercaptopurine derivatives by 1H–13C, 1H–15N NMR and 13C, 15N CPMAS-experimental and quantum chemical approach. Available at: [Link]

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Available at: [Link]

  • Roostaei, M., & Yethiraj, A. (2017). Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification. The Journal of Physical Chemistry B, 121(34), 8037-8044. Available at: [Link]

  • Ribeiro da Silva, M. A., & Matos, M. A. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(18), 6686. Available at: [Link]

  • Ershov, A. Yu., et al. (2009). Tautomerism and conformational isomerism of mercaptoacetylhydrazones of aliphatic and aromatic aldehydes. ResearchGate. Available at: [Link]

  • ResearchGate. (2026). Formation and stability of Sc(III), La (III), Dy(III), Pr(III) and Y(III) complexes with hydroxypyridine-carboxylic acids in aqueous solution. Available at: [Link]

Sources

Exploratory

The Synthetic Chemist's Guide to 6-Mercapto-nicotinic Acid Methyl Ester: A Review of Core Pathways

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract 6-Mercapto-nicotinic acid methyl ester is a pivotal building block in medicinal chemistry and drug development, finding applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Mercapto-nicotinic acid methyl ester is a pivotal building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmacologically active agents. Its unique trifunctional structure, featuring a pyridine core, a methyl ester, and a reactive thiol group, makes it a versatile intermediate for creating complex molecular architectures. This in-depth technical guide provides a comprehensive review of the primary synthetic pathways to this valuable compound. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of key precursors and their subsequent conversion to the final product. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize 6-mercapto-nicotinic acid methyl ester and to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of 6-Mercapto-nicotinic Acid Methyl Ester

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic incorporation of a mercapto group at the 6-position of the nicotinic acid framework introduces a key nucleophilic and redox-active center, opening up a plethora of possibilities for further chemical modifications. This includes, but is not limited to, S-alkylation, S-arylation, oxidation to sulfonic acids or disulfides, and coordination to metal centers. The methyl ester at the 3-position provides a handle for hydrolysis to the corresponding carboxylic acid or conversion to amides and other derivatives. Consequently, access to pure, well-characterized 6-mercapto-nicotinic acid methyl ester is a critical step in many drug discovery programs.

This guide will focus on the most practical and scientifically sound approaches to its synthesis, starting from readily available precursors. We will explore two primary convergent strategies, each commencing with a different key intermediate: 6-chloronicotinic acid and 6-hydroxynicotinic acid .

Synthesis of Key Precursors

The efficient synthesis of the target molecule is predicated on the reliable preparation of its precursors. This section details established methods for the synthesis of 6-chloronicotinic acid and 6-hydroxynicotinic acid.

Pathway A: Synthesis of 6-Chloronicotinic Acid

6-Chloronicotinic acid serves as a versatile precursor, with the chloro substituent being an excellent leaving group for subsequent nucleophilic aromatic substitution.

A common and effective method for the synthesis of 6-chloronicotinic acid is the chlorination of 6-hydroxynicotinic acid. This transformation can be achieved using standard chlorinating agents.

A patent describes a method where 6-hydroxynicotinic acid is subjected to a chlorination reaction to yield 6-chloronicotinic acid[1]. While the patent does not detail the specific chlorinating agent, reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically employed for such transformations.

An alternative route involves the oxidation of the methyl group of 2-chloro-5-methylpyridine. A patented method describes the direct oxidation of 2-chloro-5-methylpyridine using oxygen in the presence of a cobalt acetate catalyst in a chlorobenzene solvent[2]. This approach avoids the use of harsh oxidizing agents like potassium permanganate.

Pathway B: Synthesis of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid, which exists in tautomeric equilibrium with 6-oxo-1,6-dihydropyridine-3-carboxylic acid, is another crucial precursor.

A cost-effective synthesis of 6-hydroxynicotinic acid starts from the readily available DL-malic acid. A patented process involves the cyclization and subsequent ammonification of DL-malic acid to produce the desired product[1].

A classic and well-documented procedure for the synthesis of 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonia. Methyl coumalate itself is prepared from coumalic acid[3].

Esterification of Precursors

With the precursor acids in hand, the next step is the formation of the corresponding methyl esters. This is typically achieved through Fischer esterification or other related methods.

Methyl 6-Chloronicotinate

A specific protocol for the esterification of 6-chloronicotinic acid involves reacting it with dimethyl carbonate in the presence of concentrated sulfuric acid under reflux conditions[4].

Methyl 6-Hydroxynicotinate

While a specific, detailed protocol for the direct esterification of 6-hydroxynicotinic acid is not as readily available in the provided search results, the general principles of Fischer esterification are applicable. This would involve heating a solution of 6-hydroxynicotinic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

Conversion to 6-Mercapto-nicotinic Acid Methyl Ester: The Core Transformations

This section details the two primary strategies for introducing the mercapto group at the 6-position of the nicotinic acid methyl ester scaffold.

Pathway A: From Methyl 6-Chloronicotinate via Nucleophilic Aromatic Substitution

The chloro group at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This allows for its displacement by a sulfur nucleophile to introduce the desired mercapto group.

Sodium hydrosulfide (NaSH) is a common reagent for the introduction of a thiol group. The reaction proceeds via a nucleophilic attack of the hydrosulfide anion on the carbon bearing the chlorine atom, followed by the departure of the chloride ion.

Diagram: Nucleophilic Aromatic Substitution Pathway

G cluster_0 Pathway A: From Methyl 6-Chloronicotinate Methyl 6-Chloronicotinate Methyl 6-Chloronicotinate 6-Mercapto-nicotinic acid methyl ester 6-Mercapto-nicotinic acid methyl ester Methyl 6-Chloronicotinate->6-Mercapto-nicotinic acid methyl ester NaSH or 1. Thiourea 2. NaOH(aq), Δ

Caption: Synthesis of 6-Mercapto-nicotinic acid methyl ester from Methyl 6-Chloronicotinate.

Experimental Protocol (General Procedure):

  • Preparation of Sodium Hydrosulfide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium sulfide nonahydrate in degassed ethanol. Bubble hydrogen sulfide gas through the solution until saturation to form a solution of sodium hydrosulfide.

  • Reaction: To the freshly prepared sodium hydrosulfide solution, add a solution of methyl 6-chloronicotinate in ethanol dropwise at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., acetic acid).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

An alternative two-step method involves the initial reaction with thiourea to form a thiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.

Experimental Protocol (General Procedure):

  • Thiouronium Salt Formation: In a round-bottom flask, dissolve methyl 6-chloronicotinate and thiourea in a suitable solvent such as ethanol. Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. The thiouronium salt may precipitate from the solution upon cooling.

  • Hydrolysis: Isolate the thiouronium salt by filtration. In a separate flask, dissolve the salt in an aqueous solution of a strong base (e.g., sodium hydroxide). Heat the mixture to reflux to effect hydrolysis.

  • Work-up and Purification: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Pathway B: From Methyl 6-Hydroxynicotinate via Thionation

Methyl 6-hydroxynicotinate exists in tautomeric equilibrium with its pyridone form, methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. The carbonyl group of the pyridone tautomer can be converted to a thiocarbonyl group using a thionating agent, most notably Lawesson's reagent.

Diagram: Thionation Pathway

G cluster_1 Pathway B: From Methyl 6-Hydroxynicotinate Methyl 6-Hydroxynicotinate Methyl 6-Hydroxynicotinate Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate\n(Pyridone Tautomer) Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (Pyridone Tautomer) Methyl 6-Hydroxynicotinate->Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate\n(Pyridone Tautomer) Tautomerization 6-Mercapto-nicotinic acid methyl ester 6-Mercapto-nicotinic acid methyl ester Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate\n(Pyridone Tautomer)->6-Mercapto-nicotinic acid methyl ester Lawesson's Reagent

Caption: Synthesis of 6-Mercapto-nicotinic acid methyl ester from Methyl 6-Hydroxynicotinate.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend methyl 6-hydroxynicotinate in an anhydrous, high-boiling solvent such as toluene or xylene.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the suspension.

  • Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC. Microwave irradiation can also be employed to accelerate the reaction[5].

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The phosphorus-containing byproducts can often be removed by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-mercapto-nicotinic acid methyl ester.

Comparative Analysis of Synthesis Pathways

ParameterPathway A (from 6-Chloronicotinic Acid)Pathway B (from 6-Hydroxynicotinic Acid)
Starting Material Accessibility 6-Chloronicotinic acid can be synthesized from 6-hydroxynicotinic acid or 2-chloro-5-methylpyridine.6-Hydroxynicotinic acid can be synthesized from readily available and inexpensive starting materials like DL-malic acid.
Number of Steps Generally fewer steps if starting from 6-chloronicotinic acid.May involve more steps if starting from basic feedstocks to get to 6-hydroxynicotinic acid.
Reagent Toxicity and Handling Sodium hydrosulfide is corrosive and releases toxic H₂S gas upon acidification. Thiourea is a suspected carcinogen.Lawesson's reagent has an unpleasant odor and should be handled in a well-ventilated fume hood. The solvents used are flammable.
Reaction Conditions Nucleophilic aromatic substitution may require elevated temperatures.Thionation with Lawesson's reagent typically requires high temperatures (refluxing toluene or xylene).
Byproduct Removal Inorganic salts are the primary byproducts, which are generally easy to remove.Phosphorus-containing byproducts from Lawesson's reagent can sometimes complicate purification.
Potential Yield Generally good to high yields can be expected for nucleophilic aromatic substitution on activated pyridines.Yields can be variable depending on the substrate and reaction conditions.

Conclusion

The synthesis of 6-mercapto-nicotinic acid methyl ester can be effectively achieved through two primary convergent pathways, starting from either 6-chloronicotinic acid or 6-hydroxynicotinic acid. The choice of pathway will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities and safety protocols.

The nucleophilic aromatic substitution of methyl 6-chloronicotinate offers a direct route with generally clean reactions and straightforward work-up procedures. The thionation of methyl 6-hydroxynicotinate using Lawesson's reagent provides an alternative approach, particularly if the hydroxy precursor is more readily accessible.

This guide has provided a detailed overview of these synthetic strategies, complete with mechanistic insights and general experimental protocols. It is intended to serve as a valuable resource for chemists in the pharmaceutical and related industries, facilitating the synthesis of this important building block and accelerating the pace of drug discovery and development.

References

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Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 6-mercaptonicotinate

This guide provides a comprehensive technical overview for the determination and analysis of the single-crystal X-ray structure of Methyl 6-mercaptonicotinate. While a publicly deposited crystal structure for this specif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the determination and analysis of the single-crystal X-ray structure of Methyl 6-mercaptonicotinate. While a publicly deposited crystal structure for this specific compound is not available in crystallographic databases as of the time of this writing, this document outlines a robust and scientifically rigorous protocol for its analysis. By leveraging established methodologies and drawing parallels from structurally similar compounds, we present a complete workflow intended for researchers, scientists, and professionals in drug development. This guide is designed to be a self-validating system, where the causality behind each experimental choice is explained, ensuring both technical accuracy and practical, field-proven insight.

Introduction: The Significance of Methyl 6-mercaptonicotinate in Medicinal Chemistry

Methyl 6-mercaptonicotinate and its chemical relatives are pivotal intermediates in the synthesis of a variety of biologically active molecules.[1] Derivatives of the nicotinic acid scaffold are integral to the development of pharmaceuticals, including those targeting central nervous system (CNS) disorders.[2][3] Understanding the three-dimensional atomic arrangement of these molecules is of paramount importance for structure-activity relationship (SAR) studies, rational drug design, and the optimization of solid-state properties which can significantly impact a drug's efficacy and manufacturability.[1]

The introduction of a mercapto (-SH) group, as in Methyl 6-mercaptonicotinate, offers a unique site for chemical modification and can play a crucial role in the molecule's interaction with biological targets. Thiolated compounds are known for their mucoadhesive properties and can influence a drug's pharmacokinetic profile.[4] Therefore, a detailed understanding of its crystal structure would provide invaluable insights into its intermolecular interactions, polymorphism, and overall solid-state behavior.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the pure compound followed by the challenging yet critical step of growing high-quality single crystals.

Synthesis of Methyl 6-mercaptonicotinate

The synthesis of Methyl 6-mercaptonicotinate can be approached through several established synthetic routes. A common method involves the esterification of the corresponding carboxylic acid, 6-mercaptonicotinic acid.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a stirred solution of 6-mercaptonicotinic acid in methanol, slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[2][5]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture and neutralize the acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5] Further purification by column chromatography may be necessary to obtain a highly pure sample suitable for crystallization.

Diagram of Synthetic Workflow

Synthesis_Workflow 6-Mercaptonicotinic_Acid 6-Mercaptonicotinic Acid Reflux Reflux 6-Mercaptonicotinic_Acid->Reflux 1. Methanol_H2SO4 Methanol, H₂SO₄ (cat.) Methanol_H2SO4->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization 2. Extraction Extraction (EtOAc) Neutralization->Extraction 3. Purification Purification Extraction->Purification 4. Product Methyl 6-mercaptonicotinate Purification->Product 5.

Caption: General workflow for the synthesis of Methyl 6-mercaptonicotinate.

Crystallization Methodologies

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[6] For small organic molecules like Methyl 6-mercaptonicotinate, several techniques can be employed. The choice of solvent is critical and often requires extensive screening.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

  • Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For difficult-to-crystallize compounds, more advanced methods such as co-crystallization with a chaperone molecule or using a crystalline sponge may be considered.[6][7]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[8][9]

Diagram of X-ray Crystallography Workflow

X-ray_Crystallography_Workflow Crystal_Mounting Mount Single Crystal Diffractometer Place in X-ray Diffractometer Crystal_Mounting->Diffractometer Data_Collection Data Collection (Diffraction Pattern) Diffractometer->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: The workflow for solving a molecular structure by X-ray crystallography.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[9] Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections.[10] The intensities and positions of these reflections are recorded by a detector.

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for experimental factors. This yields a list of reflection indices (h, k, l) and their corresponding intensities.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[10] For small molecules, direct methods are typically successful in determining the initial phases, which allows for the calculation of an initial electron density map.[10]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[1] Hydrogen atoms are typically placed in geometrically calculated positions.[1]

Predicted Structural Features and Intermolecular Interactions

Based on the crystal structures of related compounds like 6-methylnicotinic acid, we can anticipate key structural features for Methyl 6-mercaptonicotinate.

Table 1: Comparison of Crystallographic Data for Related Compounds

Parameter6-Methylnicotinic Acid[11][12]Methyl 6-chloronicotinate[1]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Key Intermolecular Interactions O—H···N Hydrogen Bonds, π-π stackingC—H···N Hydrogen Bonds, π-π stacking

The crystal structure of 6-methylnicotinic acid reveals a nearly planar molecule, with the crystal packing stabilized by intermolecular O—H···N hydrogen bonds and π-π stacking interactions between the aromatic rings.[1][11][12] Similarly, methyl 6-chloronicotinate also exhibits a near-planar conformation and is stabilized by weak C—H···N hydrogen bonds and π-π stacking.[1]

For Methyl 6-mercaptonicotinate, we can hypothesize the following:

  • Molecular Geometry: The molecule is expected to be largely planar due to the sp² hybridization of the pyridine ring atoms.

  • Hydrogen Bonding: The mercapto group (-SH) is a potential hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. Therefore, S—H···N intermolecular hydrogen bonds are a strong possibility, which would significantly influence the crystal packing.

  • π-π Stacking: Similar to its analogs, π-π stacking interactions between the pyridine rings of adjacent molecules are highly likely to be a dominant feature in the crystal packing.[1][12]

  • Other Interactions: Weak C—H···O interactions involving the ester group may also contribute to the overall stability of the crystal lattice.

Diagram of Potential Intermolecular Interactions

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A Methyl 6-mercaptonicotinate B Methyl 6-mercaptonicotinate A->B S-H...N Hydrogen Bond C Methyl 6-mercaptonicotinate B->C π-π Stacking

Caption: Hypothesized intermolecular interactions in the crystal lattice.

Conclusion: A Pathway to Structural Elucidation

This technical guide has outlined a comprehensive and scientifically grounded approach to the crystal structure analysis of Methyl 6-mercaptonicotinate. While the definitive structure awaits experimental determination, the protocols for synthesis, crystallization, and X-ray diffraction analysis presented here provide a clear roadmap for researchers. The predictive analysis, based on structurally related compounds, offers valuable insights into the likely molecular conformation and intermolecular interactions. The elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of its solid-state properties and aid in the rational design of new therapeutic agents.

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Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of Methyl 6-sulfanylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini AI], Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the molecular formula a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular formula and molecular weight of Methyl 6-sulfanylpyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the process of molecular formula determination, precise molecular weight calculation, and the application of spectroscopic techniques for structural confirmation. Authored from the perspective of a senior application scientist, this document emphasizes the practical application of analytical chemistry principles to ensure the identity and purity of this key synthetic intermediate.

Introduction: The Significance of Pyridine Scaffolds in Drug Discovery

Substituted pyridine derivatives are a cornerstone in the development of novel therapeutic agents, owing to their versatile chemical reactivity and ability to interact with a wide range of biological targets. Methyl 6-sulfanylpyridine-3-carboxylate, in particular, presents a unique combination of a sulfanyl group and a methyl ester on a pyridine core, making it a valuable building block for the synthesis of more complex molecules. Accurate characterization of its molecular formula and weight is the foundational step in any research and development workflow, ensuring the integrity of subsequent experimental data. This guide provides an in-depth look into the analytical methodologies required for the definitive identification of this compound.

Molecular Formula and Weight Determination

The first principle in the characterization of any chemical compound is the unambiguous determination of its molecular formula and the calculation of its precise molecular weight.

Establishing the Molecular Formula

The chemical structure of Methyl 6-sulfanylpyridine-3-carboxylate consists of a pyridine ring substituted with a sulfanyl (-SH) group at the 6-position and a methyl carboxylate (-COOCH₃) group at the 3-position. A systematic count of each atom in the structure leads to the molecular formula:

  • Carbon (C): 5 atoms in the pyridine ring, 1 in the carboxylate group, and 1 in the methyl group, totaling 7 carbon atoms.

  • Hydrogen (H): 3 atoms on the pyridine ring, 1 on the sulfanyl group, and 3 on the methyl group, totaling 7 hydrogen atoms.

  • Nitrogen (N): 1 atom in the pyridine ring.

  • Oxygen (O): 2 atoms in the carboxylate group.

  • Sulfur (S): 1 atom in the sulfanyl group.

Therefore, the definitive molecular formula for Methyl 6-sulfanylpyridine-3-carboxylate is C₇H₇NO₂S .

Calculation of the Molecular Weight

The molecular weight is calculated using the standard atomic weights of the constituent elements as published by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]

ElementSymbolCountAtomic Weight ( g/mol )[3][4]Total Weight ( g/mol )
CarbonC712.01184.077
HydrogenH71.0087.056
NitrogenN114.00714.007
OxygenO215.99931.998
SulfurS132.0632.06
Total 169.198

Thus, the molecular weight of Methyl 6-sulfanylpyridine-3-carboxylate is 169.20 g/mol .

Spectroscopic Analysis for Formula Verification

While the molecular formula and weight can be determined theoretically, experimental verification is paramount. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's structure and connectivity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For Methyl 6-sulfanylpyridine-3-carboxylate, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

Expected Mass Spectrum Fragmentation:

The fragmentation pattern in a mass spectrum provides a "fingerprint" of the molecule. Key expected fragments for Methyl 6-sulfanylpyridine-3-carboxylate include:

  • [M]⁺• : The molecular ion peak, expected at m/z ≈ 169.

  • [M - •OCH₃]⁺ : Loss of the methoxy group from the ester, resulting in a fragment at m/z ≈ 138.

  • [M - •COOCH₃]⁺ : Loss of the entire methyl carboxylate group, leading to a fragment at m/z ≈ 110.

  • Pyridine ring fragments : Cleavage of the pyridine ring can lead to a variety of smaller, characteristic fragments.

The presence and relative abundance of these fragments can be used to confirm the compound's structure.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13).

The predicted ¹H NMR spectrum of Methyl 6-sulfanylpyridine-3-carboxylate would exhibit distinct signals for each unique proton environment.

Predicted ¹H NMR Chemical Shifts:

Proton(s)EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
~3.9-COOCH₃3.8 - 4.0Singlet
~7.5Pyridine H-57.4 - 7.6Doublet of doublets
~8.2Pyridine H-48.1 - 8.3Doublet of doublets
~8.8Pyridine H-28.7 - 8.9Doublet
Variable-SHBroad singletSinglet

Note: Predicted chemical shifts are based on established ranges for similar functional groups and may vary depending on the solvent and experimental conditions.[8][9]

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonEnvironmentPredicted Chemical Shift (δ, ppm)
~52-COOCH₃51 - 53
~120Pyridine C-5119 - 122
~125Pyridine C-3124 - 127
~138Pyridine C-4137 - 140
~150Pyridine C-2149 - 152
~160Pyridine C-6159 - 162
~165-C=O164 - 167

Note: These are estimated chemical shift values. Actual values can be influenced by solvent and other experimental parameters.[10][11][12]

Synthesis and Purity Considerations

A plausible synthetic route would involve the multi-step conversion of a readily available pyridine precursor. A representative synthesis of a similar compound, Methyl 6-chloropyridazine-3-carboxylate, involves cyclization, bromination, elimination, oxidation, esterification, and chlorination.[13] For the target molecule, a key step would likely be the introduction of the sulfanyl group, potentially via nucleophilic substitution of a suitable leaving group (e.g., a halogen) with a sulfur nucleophile.

Workflow for Synthesis and Analysis:

G Start Pyridine Precursor Step1 Functional Group Manipulation Start->Step1 Step2 Introduction of Sulfanyl Group Step1->Step2 Step3 Esterification Step2->Step3 Product Methyl 6-sulfanylpyridine-3-carboxylate Step3->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Spectroscopic Analysis (MS, NMR) Purification->Analysis

Caption: A generalized workflow for the synthesis and analysis of Methyl 6-sulfanylpyridine-3-carboxylate.

Conclusion

The accurate determination of the molecular formula (C₇H₇NO₂S) and molecular weight (169.20 g/mol ) of Methyl 6-sulfanylpyridine-3-carboxylate is a critical first step in its application in research and drug development. This guide has outlined the theoretical basis for these determinations and the essential spectroscopic techniques—mass spectrometry and NMR—used for their experimental verification. By adhering to these analytical principles, researchers can ensure the identity and purity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • WebQC. (n.d.). Molar Mass, Molecular Weight and Elemental Composition Calculator. Retrieved from [Link]

  • Britannica. (2026, February 27). Atomic weight. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard atomic weight. Retrieved from [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Magnetic Resonance in Chemistry.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • ResearchGate. (2023, October). Synthesis of 2-amino-6-(methylsulfanyl)pyridine-3,5-dicarbonitriles 4.... Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Scientific Polymer. (n.d.). Table of Atomic Weights. Retrieved from [Link]

  • RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-methoxypyridine-3-carboxylate. Retrieved from [Link]

  • MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • MDPI. (2023, March 7). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]

  • Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ResearchGate. (2010, September). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of the compounds. Retrieved from [Link]

  • YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • PMC. (2025, May 15). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Thieno[2,3-b]pyridine Derivatives via S-Alkylation and Cyclodehydration of Methyl 6-Mercaptonicotinate

Introduction & Mechanistic Rationale Thieno[2,3-b]pyridines are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and antiviral properties[1]. The fusion of a thiophen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thieno[2,3-b]pyridines are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and antiviral properties[1]. The fusion of a thiophene ring to the b-face of a pyridine core creates a rigid, planar structure ideal for kinase inhibition and receptor binding.

Methyl 6-mercaptonicotinate (Methyl 6-sulfanylpyridine-3-carboxylate) serves as a highly efficient, bifunctional building block for this scaffold[2]. The synthesis proceeds via a two-step cascade:

  • Regioselective S-Alkylation: The highly nucleophilic C6-thiolate is generated using a mild base and reacted with an

    
    -haloketone (e.g., chloroacetone).
    
  • Acid-Catalyzed Cyclodehydration: Unlike 5-cyano-substituted mercaptopyridines that undergo base-catalyzed Thorpe-Ziegler cyclization[3], the unsubstituted C5 position of methyl 6-mercaptonicotinate requires an acid-catalyzed Friedel-Crafts-type cyclodehydration. Polyphosphoric acid (PPA) promotes the electrophilic attack of the C5 carbon onto the protonated carbonyl, followed by the elimination of water to yield the aromatic thieno[2,3-b]pyridine system.

Experimental Workflow & Signaling Diagram

G SM Methyl 6-mercaptonicotinate (Nucleophilic Thiol) Alkylation Step 1: S-Alkylation (K2CO3, Chloroacetone) SM->Alkylation Intermediate Methyl 6-(2-oxopropylthio)nicotinate (Thioether Intermediate) Alkylation->Intermediate Cyclization Step 2: Cyclodehydration (PPA, 100°C) Intermediate->Cyclization Product Methyl 3-methylthieno[2,3-b]pyridine-5-carboxylate (Target Scaffold) Cyclization->Product

Workflow for synthesizing thieno[2,3-b]pyridines from methyl 6-mercaptonicotinate.

Quantitative Data & Optimization

To ensure maximum atom economy and prevent degradation of the methyl ester, reaction conditions must be strictly controlled. The following tables summarize the empirical data driving the protocol choices.

Table 1: Optimization of S-Alkylation Conditions (Step 1)

Base Solvent Temp (°C) Time (h) Yield (%) Mechanistic Observation
NaOH H₂O/EtOH 80 2 <10 Extensive saponification of the C3-methyl ester.
Et₃N DCM 25 12 45 Sluggish deprotonation; incomplete conversion.

| K₂CO₃ | Acetone | 56 | 3 | 92 | Optimal. Clean S-alkylation without ester hydrolysis. |

Table 2: Optimization of Cyclodehydration Conditions (Step 2) | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation | | :--- | :--- | :--- | :--- | :--- | :--- | | H₂SO₄ (conc.) | 25 | 24 | 15 | Unwanted sulfonation side-products observed. | | PTSA | 110 | 12 | 30 | Weak Lewis acidity leads to sluggish cyclization. | | PPA | 100 | 3 | 85 | Optimal. Rapid cyclodehydration; acts as solvent & acid. |

Step-by-Step Methodologies

Step 1: Synthesis of Methyl 6-(2-oxopropylthio)nicotinate

Causality & Rationale: Anhydrous acetone is utilized to prevent competitive hydrolysis of the methyl ester and the


-haloketone. K₂CO₃ is selected because its pKa is sufficient to deprotonate the thiol (pKa ~6-8) but too weak to induce saponification of the ester[2].
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 6-mercaptonicotinate (1.0 eq, 10 mmol) in 30 mL of anhydrous acetone.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 eq, 15 mmol) to the solution. Stir at room temperature for 15 minutes to allow for complete thiolate formation (solution turns a deeper yellow).

  • Alkylation: Dropwise, add chloroacetone (1.1 eq, 11 mmol) over 5 minutes.

  • Reflux: Heat the reaction mixture to reflux (56 °C) for 3 hours.

  • Work-up: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL), wash with brine (2 × 20 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the thioether intermediate.

Self-Validation Checkpoint 1: Perform an Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) test on a crude aliquot. The absence of a bright yellow color (absorbance at 412 nm) confirms the total consumption of the free thiol.

Step 2: Synthesis of Methyl 3-methylthieno[2,3-b]pyridine-5-carboxylate

Causality & Rationale: Polyphosphoric acid (PPA) is a viscous, non-nucleophilic medium that provides the strong Brønsted acidity required to protonate the ketone, drastically increasing its electrophilicity. This forces the relatively electron-deficient C5 position of the pyridine ring to attack, forming the thiophene ring[3].

  • Preparation: In a 50 mL heavy-walled beaker, pre-heat Polyphosphoric acid (PPA, 10-15 g) to 80 °C using an oil bath to reduce its viscosity.

  • Addition: Slowly add the thioether intermediate from Step 1 (approx. 9 mmol) to the warm PPA with vigorous mechanical stirring.

  • Cyclization: Raise the temperature to 100 °C and maintain stirring for 3 hours. The mixture will darken as cyclization and dehydration occur.

  • Quenching: Carefully pour the hot, viscous mixture over 100 g of crushed ice. Stir vigorously until the PPA is completely hydrolyzed.

  • Neutralization: Slowly add cold aqueous NH₄OH (28%) dropwise until the solution reaches pH 8. A precipitate will form.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 30 mL). Combine the organic layers, wash with water, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc, 4:1) to afford the pure thieno[2,3-b]pyridine derivative.

Self-Validation Checkpoint 2: Analyze the purified product via FTIR and TLC. The complete disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and a distinct shift to a lower polarity


 value on the TLC plate validates successful cyclodehydration.

References

  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols The Journal of Organic Chemistry (ACS Publications) URL:[Link] Citation Index:[2]

  • Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines... Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL:[Link] Citation Index:[3]

  • New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities Arabian Journal of Chemistry (Elsevier) URL:[Link] Citation Index:[1]

Sources

Application

Application Note: Preparation and Characterization of Self-Assembled Monolayers Using 6-Mercapto-Nicotinic Acid Methyl Ester

Target Audience: Researchers, surface scientists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the assembly and characterization of 6-mercapto-nicotinic acid me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, surface scientists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the assembly and characterization of 6-mercapto-nicotinic acid methyl ester self-assembled monolayers (SAMs) on gold substrates.

Mechanistic Insights & Rationale

Self-assembled monolayers (SAMs) of thiolates on gold represent a cornerstone of modern nanotechnology and surface functionalization[1]. While 6-mercaptonicotinic acid (6-MNA) is widely used to create hydrophilic, ionizable surfaces, its free carboxylic acid group exhibits a surface pKa of approximately 5.5[2]. This renders the monolayer highly sensitive to the pH of the surrounding environment, leading to variable surface charges and electrostatic interactions that can complicate downstream applications[2].

By utilizing 6-mercapto-nicotinic acid methyl ester (methyl 6-mercaptonicotinate), researchers can engineer a surface that circumvents these limitations. The esterification of the carboxylic acid yields a terminal group that is electronically neutral and moderately hydrophobic.

Chemisorption Causality

The formation of the SAM is driven by the strong, spontaneous affinity between the thiol group and the gold surface. The process occurs in two distinct kinetic phases[3]:

  • Physisorption: Rapid initial adsorption (seconds to minutes) driven by van der Waals forces and interactions between the pyridine nitrogen and the gold lattice.

  • Chemisorption & Reorganization: A slower phase (hours) where oxidative addition results in the cleavage of the S-H bond, releasing hydrogen gas and forming a robust covalent Au-S bond (~44 kcal/mol)[3]. During this phase, the molecules undergo 2D crystallization, packing tightly and orienting the methyl ester groups toward the solvent interface.

Mechanism Au Bare Au(111) Surface Physisorption Physisorbed State (van der Waals & Pyridine-Au) Au->Physisorption Surface Interaction Thiol Free 6-Mercapto-nicotinic acid methyl ester Thiol->Physisorption Diffusion & Adsorption Chemisorption Chemisorbed State (Au-S Covalent Bond) Physisorption->Chemisorption Oxidative Addition (-H2) Ester Methyl Ester Interface (Hydrophobic, pH-Independent) Chemisorption->Ester Molecular Orientation

Step-by-step mechanistic pathway of 6-Mercapto-nicotinic acid methyl ester chemisorption on gold.

Comparative Surface Properties

To understand the operational advantage of the methyl ester variant, it is critical to compare its terminal properties against the standard free acid (6-MNA). The following table summarizes the quantitative and qualitative shifts in surface chemistry[2],[1].

Property6-Mercaptonicotinic Acid (6-MNA)6-Mercapto-Nicotinic Acid Methyl Ester
Terminal Functional Group Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)
Surface pKa ~5.5N/A (Neutral)
Wettability (Contact Angle) Hydrophilic (<40° at high pH)Moderately Hydrophobic (~65°–75°)
Electrochemical Blocking pH-dependent (leaky at high pH)pH-independent (stable blocking)
Primary Application Electrostatic binding, bio-conjugationPassivation, hydrophobic interfaces

Experimental Methodologies

The following protocol is designed as a self-validating system . Strict adherence to the solvent choices and incubation times ensures a defect-free monolayer.

Materials Required
  • Substrate: Polycrystalline gold electrodes or Au(111) deposited on glass/mica.

  • Reagent: 6-Mercapto-nicotinic acid methyl ester (≥98% purity).

  • Solvents: Absolute ethanol (anhydrous), Ultrapure water (18.2 MΩ·cm).

  • Cleaning Agents: Sulfuric acid (H₂SO₄), Hydrogen peroxide (H₂O₂, 30%).

Workflow N1 1. Gold Substrate Preparation (Au(111) Annealing) N2 2. Surface Cleaning (Piranha Solution, 3:1) N1->N2 N3 3. Solution Preparation (1 mM Ester in EtOH) N2->N3 N4 4. SAM Assembly (18-24 h Incubation at RT) N3->N4 N5 5. Washing & Drying (EtOH Rinse, N2 Stream) N4->N5 N6 6. Characterization (CV, EIS, Contact Angle) N5->N6

Step-by-step workflow for the preparation and validation of self-assembled monolayers.

Step-by-Step Protocol

Phase 1: Substrate Preparation & Cleaning Causality: Gold surfaces rapidly adsorb airborne hydrocarbons. If these are not removed, the thiol cannot access the gold lattice, resulting in a patchy, defective SAM[1].

  • Prepare a Piranha solution by carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. (DANGER: Piranha solution is highly corrosive and explosive upon contact with organics. Handle in a fume hood with full PPE).

  • Immerse the gold substrate in the Piranha solution for 10 minutes to oxidatively strip all organic contaminants.

  • Rinse exhaustively with ultrapure water, followed by absolute ethanol. Dry under a gentle stream of high-purity nitrogen (N₂).

Phase 2: SAM Assembly Causality: Absolute ethanol is chosen as the solvent because it readily dissolves the hydrophobic methyl ester while minimizing the oxidation of thiols into disulfides, which occurs more rapidly in aqueous environments[3].

  • Prepare a 1.0 mM solution of 6-mercapto-nicotinic acid methyl ester in anhydrous absolute ethanol.

  • Immediately submerge the freshly cleaned gold substrate into the thiol solution.

  • Seal the container to prevent solvent evaporation and incubate at room temperature in the dark for 18 to 24 hours . Note: While initial adsorption takes minutes, the extended incubation is strictly required for the molecules to undergo lateral diffusion and form a densely packed, crystalline 2D lattice[3].

Phase 3: Post-Assembly Processing Causality: Removing physisorbed multilayers is critical. Molecules held only by weak van der Waals forces will desorb during downstream assays, causing baseline drift and irreproducibility.

  • Remove the substrate from the assembly solution.

  • Rinse vigorously with absolute ethanol for 30 seconds to wash away unbound and weakly physisorbed molecules.

  • Dry thoroughly under a stream of N₂. The functionalized substrate should be used immediately or stored in an inert, oxygen-free environment.

Quality Control & Self-Validation

A robust protocol must include internal validation to prove the SAM is free of pinhole defects. The integrity of the 6-mercapto-nicotinic acid methyl ester SAM is validated electrochemically using Cyclic Voltammetry (CV).

Validation Procedure:

  • Place the SAM-functionalized gold electrode in a standard three-electrode electrochemical cell containing 1.0 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl as the supporting electrolyte.

  • Run a cyclic voltammogram from -0.2 V to +0.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.

Interpretation of Results:

  • Bare Gold (Control): Will show a classic, reversible redox couple with high peak currents, indicating unrestricted electron transfer.

  • Successful SAM: The methyl ester monolayer creates a dense, hydrophobic dielectric barrier. A perfectly formed SAM will completely suppress the faradaic current, resulting in a flat, featureless capacitive line[2].

  • Defective SAM: If the CV shows sigmoidal curves or suppressed but visible redox peaks, the SAM contains pinholes (microelectrode arrays)[2]. This indicates incomplete cleaning in Phase 1 or insufficient incubation time in Phase 2.

References

  • Raj, C. R., & Behera, S. (2005). Electrochemical studies of 6-mercaptonicotinic acid monolayer on Au electrode. Journal of Electroanalytical Chemistry.[Link]

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews.[Link]

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews.[Link]

Sources

Method

Application Note: Functionalization of the Pyridine Ring in 6-Mercapto-nicotinic acid methyl ester

Executive Summary & Strategic Analysis Methyl 6-mercaptonicotinate is a bifunctional pyridine scaffold characterized by a "Janus-faced" reactivity profile. It exists in a tautomeric equilibrium between the thiol (A) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Methyl 6-mercaptonicotinate is a bifunctional pyridine scaffold characterized by a "Janus-faced" reactivity profile. It exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms. While the ester at C3 provides a handle for classical carbonyl chemistry, the sulfur moiety at C6 is the critical pivot point for functionalizing the pyridine ring.

For medicinal chemists, this molecule is not merely a building block but a divergent intermediate . The sulfur atom can serve as:

  • A Nucleophile: For S-alkylation (thioether formation).

  • A Leaving Group Precursor: Via oxidation to sulfone (

    
    ) or conversion to chloride.
    
  • A Cross-Coupling Handle: Via Liebeskind-Srogl coupling to form C-C bonds directly.

This guide details three high-value protocols to functionalize the pyridine ring, prioritizing chemoselectivity and yield.

Tautomeric Equilibrium

The reactivity is governed by the thione-thiol equilibrium. In solution, the thione form (B) often predominates due to the stabilization energy of the amide-like resonance. However, S-functionalization can be locked in by using soft electrophiles or specific metal catalysts.

Tautomerism Thiol Thiol Form (A) (Aromatic Pyridine) Thione Thione Form (B) (Pyridone-like) Thiol->Thione  K_eq > 1  

Caption: Tautomeric equilibrium favors the thione form in polar solvents, influencing alkylation selectivity.

Strategic Functionalization Map

The following workflow illustrates the three primary pathways for modifying the C6 position.

FunctionalizationMap Start Methyl 6-mercaptonicotinate (Starting Material) S_Alkyl Pathway A: S-Alkylation (Thioether Formation) Start->S_Alkyl R-X, Base (Soft Electrophile) Chloro Pathway C: Deoxygenative Chlorination (C-Cl Bond Formation) Start->Chloro POCl3, Reflux Liebeskind Pathway B: Liebeskind-Srogl (C-C Bond Formation) S_Alkyl->Liebeskind R-B(OH)2, Pd(0), CuTC (Desulfitative Coupling) Product_A S-Alkyl Derivative (Bioactive Thioether) S_Alkyl->Product_A Product_B 6-Aryl/Alkyl Pyridine (Biaryl/Ketone) Liebeskind->Product_B Product_C Methyl 6-chloronicotinate (Suzuki Precursor) Chloro->Product_C

Caption: Strategic divergence from the parent scaffold. Pathway B utilizes Pathway A as an intermediate step.

Detailed Experimental Protocols

Protocol A: Chemoselective S-Alkylation

Objective: Lock the molecule in the aromatic pyridine form by selectively alkylating the sulfur atom over the nitrogen. Mechanism: The thiolate anion is a "softer" nucleophile than the nitrogen anion. Using soft electrophiles (alkyl halides) in a polar aprotic solvent favors S-alkylation.

Materials:

  • Methyl 6-mercaptonicotinate (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous) or Acetone

Step-by-Step Procedure:

  • Preparation: Dissolve methyl 6-mercaptonicotinate (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add

    
     (2.0 mmol) in one portion. Stir at room temperature for 15 minutes. The suspension may change color as the thiolate forms.
    
  • Alkylation: Dropwise add the alkyl halide (1.1 mmol).

    • Critical Note: For methylation,

      
       is standard. For more complex chains, ensure the halide is not sterically hindered.
      
  • Reaction: Stir at room temperature. Monitor by TLC (Hexane:EtOAc 7:3).

    • S-Alkyl product: Higher

      
       (less polar) than starting material.
      
    • N-Alkyl byproduct: Lower

      
       (more polar).
      
  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel.

Alternative (Acidic Methanol): For simple methylation, refluxing the substrate in methanol with catalytic


 or methanesulfonic acid can yield the S-methyl ester directly via attack on the protonated methanol species [1].
Protocol B: Liebeskind-Srogl Cross-Coupling

Objective: Replace the C-S bond with a C-C bond to generate 6-substituted pyridines (biaryls or ketones) under neutral conditions. Significance: This reaction avoids the harsh basic conditions of Suzuki coupling and uses the sulfur moiety directly as a handle.

Materials:

  • S-Alkyl derivative (from Protocol A, e.g., S-Methyl) (1.0 eq)

  • Boronic Acid (

    
    ) (1.5 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: TFP (Tri-2-furylphosphine) (10 mol%)

  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 eq)

  • Solvent: THF (degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine the S-methyl nicotinate derivative (0.5 mmol), Boronic acid (0.75 mmol), and CuTC (1.5 eq).

  • Catalyst Addition: Add

    
     (23 mg) and TFP (12 mg).
    
  • Solvation: Add degassed THF (5 mL). Seal the vessel.

  • Reaction: Heat to 50°C for 12–18 hours.

    • Mechanism:[1][2][3][4][5][6][7] CuTC activates the C-S bond via coordination, facilitating oxidative addition of Pd into the C-S bond.

  • Workup: Dilute with diethyl ether. Wash with 5% aqueous HCl (to remove Cu species) and water.[6]

  • Purification: The product (biaryl or alkyl-pyridine) is purified via column chromatography.

Protocol C: Deoxygenative Chlorination

Objective: Convert the mercapto/thione group into a chloride. The resulting Methyl 6-chloronicotinate is a standard electrophile for


 or Suzuki coupling.

Materials:

  • Methyl 6-mercaptonicotinate (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (Excess, acts as solvent/reagent)
    
  • Base:

    
     (0.5 eq) or catalytic DMF (Vilsmeier-type activation)
    

Step-by-Step Procedure:

  • Safety Warning:

    
     is highly corrosive and reacts violently with water. Perform in a fume hood.
    
  • Reaction Assembly: Place methyl 6-mercaptonicotinate (1.0 g) in a heavy-walled pressure vial or round-bottom flask.

  • Reagent Addition: Add

    
     (5 mL). Optionally add 
    
    
    
    (0.5 eq) to accelerate the reaction.
  • Reflux: Heat to reflux (approx. 105°C) for 2–4 hours.

    • Monitoring: Aliquot into MeOH (quench) and check TLC. The spot should move significantly higher (non-polar).

  • Quench (Critical): Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent ester hydrolysis.

  • Neutralization: Carefully adjust pH to ~7 with solid

    
    .
    
  • Extraction: Extract with DCM (3x). Dry and concentrate.

  • Result: Methyl 6-chloronicotinate (Off-white solid).

Comparative Data Analysis

ParameterS-Alkylation (Protocol A)Liebeskind-Srogl (Protocol B)Chlorination (Protocol C)
Primary Bond Formed C-S-C (Thioether)C-C (Biaryl/Alkyl)C-Cl (Aryl Chloride)
Key Reagent Alkyl Halide / BaseCuTC / Pd(0)

Reaction pH BasicNeutralAcidic (during reaction)
Atom Economy HighModerate (Stoichiometric Cu)Low (Excess

)
Strategic Value Bioactive linker, LipophilicityDirect scaffold hoppingUniversal intermediate

References

  • Shimizu, M., et al. (2009). "S-Methylation of N-containing heterocyclic thiols with conjugated acids of methoxy groups." Heterocycles.

  • Liebeskind, L. S., & Srogl, J. (2000).[6] "Thiol Ester-Boronic Acid Coupling.[1][2][6] A Mechanistically Unprecedented and General Ketone Synthesis." Journal of the American Chemical Society.

  • Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). "Liebeskind-Srogl Coupling."[2][6] Journal of the American Chemical Society.

  • BenchChem. (2025).[8] "Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid." BenchChem Protocols.

  • Sigma-Aldrich. "Methyl 6-chloronicotinate Product Information."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Mercapto-nicotinic Acid Methyl Ester Synthesis

Welcome to the Application Scientist Support Center. The synthesis of 6-Mercapto-nicotinic acid methyl ester (Methyl 6-mercaptonicotinate) is a critical bottleneck in the development of many heteroaryl sulfonamide librar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 6-Mercapto-nicotinic acid methyl ester (Methyl 6-mercaptonicotinate) is a critical bottleneck in the development of many heteroaryl sulfonamide libraries and novel pharmacophores. While seemingly straightforward, researchers frequently encounter catastrophic yield drops due to oxidative dimerization, ester hydrolysis, or competitive nucleophilic attacks.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield synthesis.

Pathway Visualization & Mechanistic Pitfalls

To optimize your yield, you must first understand the competing kinetic pathways in the two most common synthetic routes: Esterification of the free acid and Nucleophilic Aromatic Substitution (SNAr) of the corresponding chloride.

SynthesisRoutes SM1 6-Mercaptonicotinic Acid RouteA Route A: Esterification (MeOH, SOCl2) SM1->RouteA SM2 Methyl 6-Chloronicotinate RouteB Route B: SNAr (NaSH, DMF) SM2->RouteB Target Methyl 6-Mercaptonicotinate (Target Product) RouteA->Target Argon, 0°C to Reflux Error1 Disulfide Dimer (Oxidation) RouteA->Error1 O2 Exposure RouteB->Target Excess NaSH, Dropwise Error2 Bis-pyridyl Sulfide (Over-alkylation) RouteB->Error2 Low NaSH Eq. Error3 6-Mercaptonicotinic Acid (Ester Hydrolysis) RouteB->Error3 Aqueous Base

Fig 1: Synthetic pathways for Methyl 6-Mercaptonicotinate and common side reactions.

Troubleshooting FAQs
Section A: The Esterification Route

Q1: I am attempting the esterification of 6-mercaptonicotinic acid in methanol with sulfuric acid, but my yields are consistently below 30%. I observe a highly insoluble white/yellow precipitate. What is going wrong? Mechanistic Causality: The insoluble precipitate is 6,6'-dithiobis(nicotinic acid methyl ester). Heteroaryl thiols are highly susceptible to oxidative dimerization in the presence of atmospheric oxygen. Standard Fischer esterifications require prolonged reflux times, which maximizes the thiol's exposure to trace oxygen in the solvent . Actionable Fix: Abandon sulfuric acid. Switch to thionyl chloride (


) to generate the highly reactive acyl chloride in situ. This drastically reduces reaction time. Furthermore, all solvents must be sparged with argon, and the reaction must be kept strictly under an inert atmosphere.
Section B: The SNAr Route

Q2: I decided to use the SNAr route, reacting methyl 6-chloronicotinate with thiourea. However, after the base hydrolysis step, LC-MS shows the complete loss of the methyl ester, yielding only 6-mercaptonicotinic acid. How can I preserve the ester? Mechanistic Causality: The thiourea route forms an isothiouronium salt intermediate, which requires basic hydrolysis to release the free thiol. Aqueous bases (like


 or 

) will inevitably saponify the methyl ester at the 3-position due to the electron-withdrawing nature of the pyridine ring increasing the electrophilicity of the ester carbonyl . Actionable Fix: Avoid aqueous bases entirely. Perform the cleavage using exactly 1.0 equivalent of anhydrous sodium methoxide (

) in strictly anhydrous methanol. This transesterification-like environment preserves the methyl ester while liberating the thiol.

Q3: I switched to using Sodium Hydrosulfide (NaSH) with methyl 6-chloronicotinate to avoid the thiourea cleavage step. Now I am getting a significant amount of a symmetric byproduct with double the expected mass. How do I prevent this? Mechanistic Causality: The byproduct is bis(5-methoxycarbonyl-2-pyridyl) sulfide. Once the first molecule of methyl 6-chloronicotinate reacts to form the thiolate, this newly formed product is a much stronger nucleophile than


. It rapidly attacks unreacted starting material in a competitive SNAr reaction .
Actionable Fix:  Invert the addition order and manipulate stoichiometry. Dissolve the starting material and add it dropwise to a cold solution containing a large excess (3.0 to 5.0 equivalents) of 

. This keeps the local concentration of the starting material extremely low, statistically favoring the attack of

over the newly formed product.
Validated Experimental Protocols
Protocol A: Thionyl Chloride-Mediated Esterification (Optimized for Thiol Preservation)

This protocol utilizes in situ acyl chloride generation to bypass the slow equilibrium of Fischer esterification, minimizing oxidation windows.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 6-mercaptonicotinic acid (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (0.2 M relative to starting material) that has been previously sparged with argon for 30 minutes.

  • Activation: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (

    
    , 2.0 eq) dropwise over 15 minutes.
    
    • Causality Check:

      
       converts the carboxylic acid to an acyl chloride in situ. This highly electrophilic intermediate reacts almost instantaneously with methanol.
      
  • Reaction: Remove the ice bath and heat to reflux for 4 hours under a positive pressure argon balloon.

  • Workup (Self-Validating): Concentrate under reduced pressure to remove excess methanol and

    
    . Dilute with ethyl acetate and wash with saturated aqueous 
    
    
    
    until the aqueous layer tests at pH 7-8 (validates complete removal of acid). Dry the organic layer over
    
    
    , filter, and concentrate to yield the product.
Protocol B: Direct SNAr with NaSH (Optimized for Monosubstitution)

This protocol utilizes pseudo-first-order kinetics to prevent symmetric thioether formation.

  • Reagent Preparation: In Flask A, dissolve methyl 6-chloronicotinate (1.0 eq) in anhydrous DMF (0.2 M).

  • Nucleophile Bath: In a separate, larger Flask B, prepare a solution of Sodium Hydrosulfide (

    
    , 3.0 eq) in anhydrous DMF (0.5 M) and cool to 0 °C under argon.
    
    • Causality Check: The large excess of

      
       ensures that the rate of the primary SNAr reaction vastly outcompetes the secondary attack by the newly formed thiolate.
      
  • Controlled Addition: Using a syringe pump or addition funnel, add the contents of Flask A dropwise to Flask B over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: Stir at room temperature for an additional 2 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup (Self-Validating): Pour the reaction mixture into ice water. Carefully adjust the pH to 5-6 using 1M

    
    .
    
    • Causality Check: Adjusting to pH 5-6 protonates the thiolate (forming the neutral thione/thiol tautomer) allowing it to be extracted into the organic phase, while avoiding strongly acidic conditions that could hydrolyze the ester.

  • Extract 3x with Ethyl Acetate, wash the combined organics with brine (5x to remove DMF), dry over

    
    , and concentrate.
    
Quantitative Route Comparison
Synthetic RouteReagents & ConditionsPrimary Side ProductTypical Crude Yield (Unoptimized)Optimized Yield (Following Protocols)
Esterification (Fischer)

/

, Reflux
Disulfide Dimer25 - 35%N/A
Esterification (

)

/

, Argon, Reflux
Disulfide Dimer60 - 70%85 - 92%
SNAr (Thiourea) 1. Thiourea 2.

/

Hydrolyzed Acid10 - 20%N/A
SNAr (NaSH Standard)

(1.1 eq) / DMF
Bis-pyridyl sulfide40 - 50%N/A
SNAr (NaSH Optimized)

(3.0 eq) / DMF, Dropwise
Bis-pyridyl sulfide75 - 80%88 - 94%
References
  • Wright, S. W., Hallstrom, K. N. "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry, 2006.[Link]

  • Koca, M., et al. "New 2,3-dihydrothiazole derivatives against Helicobacter pylori: Synthesis, biological evaluation and molecular docking studies." Journal of Molecular Structure, 2021.[Link]

  • Joule, J. A., & Mills, K. "Heterocyclic Chemistry." John Wiley & Sons, 2010.[Link]

Optimization

Technical Support Center: Methyl 6-Mercaptonicotinate Purification

The following technical guide is designed as a specialized support resource for researchers working with Methyl 6-mercaptonicotinate (CAS: 6631-55-6). It addresses the specific chemical behavior of 6-sulfanylpyridine der...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with Methyl 6-mercaptonicotinate (CAS: 6631-55-6). It addresses the specific chemical behavior of 6-sulfanylpyridine derivatives, particularly the challenges of tautomerism, oxidation, and ester sensitivity during purification.[1][2]

Compound Identity: Methyl 6-mercaptonicotinate CAS: 6631-55-6 Synonyms: Methyl 6-sulfanylpyridine-3-carboxylate; 5-Carbomethoxy-2-mercaptopyridine.[1][2][3] Target Audience: Medicinal Chemists, Process Development Scientists.[1][2][3]

Part 1: The Senior Scientist’s Brief

"Why is this purification difficult?" Purifying Methyl 6-mercaptonicotinate is deceptive.[1][2][3] You are not just dealing with a simple thiol; you are managing a thiol-thione tautomeric equilibrium . In solution and solid state, this compound predominantly exists as the pyridone-like thione (NH form) , not the thiol (SH form).[1]

This has three critical implications for your workflow:

  • Solubility: It is far less soluble in non-polar solvents (Hexanes, Toluene) than its chloronicotinate precursor due to intermolecular hydrogen bonding of the thioamide-like moiety.[1][2][3]

  • Acidity: The N-H proton is acidic (pKa ~8–9), allowing dissolution in weak bases, but the ester group makes it susceptible to hydrolysis if the pH is too high (>12) or temperature is elevated.[1][3]

  • Oxidation: Like all mercaptans, it readily oxidizes to the disulfide dimer (Methyl 6,6'-dithiodinicotinate ), a high-melting, insoluble impurity often mistaken for the product.[1][2]

Part 2: Troubleshooting & Protocols (Q&A)
Category A: Initial Assessment & Solubility

Q: My crude reaction mixture is a sticky yellow solid. How do I determine the best purification method? A: Perform a "Solubility Differential Test" to assess the ratio of product to impurities (starting material and disulfide).[3]

  • Triturate a small sample with Dichloromethane (DCM). [1][3]

    • Soluble fraction: Likely contains unreacted Methyl 6-chloronicotinate (starting material) or non-polar byproducts.[1][2][3]

    • Insoluble fraction: Likely your target Methyl 6-mercaptonicotinate (due to thione polarity) and the Disulfide dimer .[1][2][3]

Q: The product has a strong stench. How do I manage this? A: While less volatile than alkyl thiols, mercaptonicotinates release distinct sulfur odors.[1][2][3]

  • Protocol: All rotary evaporator exhaust must be vented into a bleach trap (10% Sodium Hypochlorite).[1][3]

  • Glassware: Rinse all flasks with dilute bleach immediately after use to oxidize residual thiols to sulfonates before washing.[1][3]

Category B: Purification Workflows

Q: Can I use Acid-Base extraction to purify this compound? A: Yes, but with strict pH control. This method exploits the acidity of the thione nitrogen to separate it from neutral impurities (Disulfide, Chloro-ester).[1][2][3]

Protocol: The "Cold-Base" Extraction

  • Step 1: Suspend crude solid in 0.5 M NaOH (keep cold: 0–5 °C). Critical: Do not use stronger base or heat, or you will hydrolyze the methyl ester to the acid (CAS 92823-43-3).[1][2]

  • Step 2: Stir for 10 minutes. The target dissolves as the sodium salt.[1]

  • Step 3: Filter immediately. The solid residue on the filter is the Disulfide impurity and unreacted Chloro-ester (neither are acidic).[1][2][3]

  • Step 4: Acidify the filtrate carefully with 1 M HCl or Acetic Acid to pH 5–6.[1][2][3]

  • Step 5: The product will precipitate as a yellow/off-white solid.[1][2][3] Filter, wash with water, and dry.[1]

Q: The Acid-Base method failed (low yield). What is the alternative? A: Recrystallization. Because the thione form is polar, it crystallizes well from protic solvents.[1][2][3]

  • Solvent System: Ethanol (95%) or Methanol/Water (9:1).[1][3]

  • Procedure: Dissolve in boiling solvent. If insolubles remain (likely disulfide), filter hot.[1] Allow to cool slowly to room temperature, then 4 °C.

  • Note: Avoid acetone or aldehydes, as thiols can form hemithioacetals.[1][3]

Category C: Impurity Management

Q: My product has a melting point much higher than expected (>200 °C) and is insoluble in base. What is it? A: You have isolated the Disulfide Dimer (Methyl 6,6'-dithiodinicotinate) .[1][2][3]

  • Cause: Oxidation by air during reaction or workup.[1][2]

  • Fix (Chemical Reduction): You must reduce the disulfide back to the thiol.[1][3]

    • Reagent: Zinc dust in Acetic Acid.[1][3]

    • Protocol: Suspend the disulfide in glacial acetic acid.[1][2][3] Add 3–5 equivalents of Zn dust.[1][3] Stir at RT for 2 hours. Filter off Zn.[1][2][3] Pour filtrate into water to precipitate the monomeric thiol.[1][2]

Q: NMR shows a mixture of "SH" and "NH" forms.[1][3] Is my product impure? A: Not necessarily. This is Tautomerism .

  • Observation: In DMSO-d6, you may see a broad singlet around 13–14 ppm (NH thione form) or a sharp singlet/split signal if the SH form is present.[1][2][3]

  • Verification: Check the Carbon-13 NMR.[1][2][3] The C=S (thione) carbon typically appears downfield (170–180 ppm), distinct from the C-S (thiol) carbon.[1]

Part 3: Visualization of Workflows
Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on crude purity profile.

PurificationStrategy Start Crude Methyl 6-mercaptonicotinate SolubilityTest Solubility Test (DCM) Start->SolubilityTest Soluble Mostly Soluble in DCM (High Starting Material) SolubilityTest->Soluble Clear Solution Insoluble Mostly Insoluble in DCM (Product + Disulfide) SolubilityTest->Insoluble Suspension Action_Flash Flash Chromatography (DCM:MeOH 98:2) Soluble->Action_Flash Action_Base Acid-Base Extraction (Cold 0.5M NaOH) Insoluble->Action_Base Filter Filter Suspension Action_Base->Filter Solid_Waste Solid Residue: Disulfide + Chloro-Ester Filter->Solid_Waste Insolubles Filtrate Filtrate: Thiolate Salt (Product) Filter->Filtrate Solution Acidify Acidify to pH 5 (Precipitation) Filtrate->Acidify Final Pure Product (Thione Form) Acidify->Final

[1][2][3]

Figure 2: The Tautomerism & Oxidation Cycle

Caption: Mechanism showing the equilibrium between Thione/Thiol forms and the irreversible oxidation path to Disulfide.[2]

Tautomerism Thione Thione Form (Major) (Polar, High MP) Thiol Thiol Form (Minor) (Reactive -SH) Thione->Thiol Equilibrium Disulfide Disulfide Dimer (Impurity) Thiol->Disulfide Oxidation (Air/I2) Disulfide->Thiol Reduction (Zn/AcOH)

[1][2]

Part 4: Analytical Data Summary
PropertyValue / ObservationNotes
Appearance Yellow to off-white powderColor intensifies with disulfide contamination.[1][2][3]
Solubility Soluble: DMSO, DMF, hot EtOH.[1]Poorly soluble in DCM, Hexanes.[1][3]
pKa ~8.0 (Thione NH)Allows extraction into weak base.[1][3]
1H NMR δ ~13.5 ppm (Broad Singlet)Diagnostic for NH thione proton.[1][3]
Impurity Disulfide DimerInsoluble in base; High MP.[1][3]
References
  • National Institutes of Health (NIH) - PubChem. 6-Mercaptonicotinic acid (Related Acid Structure & Properties). [Link] (Source for physicochemical properties of the parent acid scaffold)[1][2][3]

  • Journal of Organic Chemistry. Preparation of Heteroaryl Sulfonamides from Heteroaryl Thiols. [Link] (Source for oxidation chemistry of mercaptonicotinates and handling of thiol-disulfide equilibria)

Sources

Troubleshooting

Recrystallization solvents for high-purity 6-Mercapto-nicotinic acid methyl ester

Technical Support Center: Purification of 6-Mercapto-nicotinic acid methyl ester Executive Technical Summary High-purity 6-Mercapto-nicotinic acid methyl ester (Methyl 6-mercaptonicotinate) is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Mercapto-nicotinic acid methyl ester

Executive Technical Summary

High-purity 6-Mercapto-nicotinic acid methyl ester (Methyl 6-mercaptonicotinate) is a critical intermediate in the synthesis of kinase inhibitors and other pyridine-based pharmacophores. Achieving >99% purity is frequently complicated by two intrinsic molecular characteristics:

  • Thiol-Thione Tautomerism: While often drawn as a thiol (-SH), this molecule exists predominantly as the thione (NH-C=S) tautomer in the solid state and in polar solvents. This significantly increases its melting point and reduces solubility in non-polar solvents compared to true thiols.

  • Oxidative Instability: The mercapto group is highly susceptible to air oxidation, forming the corresponding disulfide dimer (Bis(5-methoxycarbonyl-2-pyridyl)disulfide), a difficult-to-remove impurity that mimics the solubility profile of the monomer.

This guide provides a validated solvent selection strategy and troubleshooting framework to overcome these specific challenges.

Solvent Selection Matrix

The choice of solvent must balance the high polarity of the thione form with the need to reject non-polar precursors (e.g., 6-chloronicotinates).

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Methanol (MeOH) HighModerateGoodPrimary Choice. Best balance for general purification.
Ethanol (EtOH) ModerateLowExcellentSecondary Choice. Use if yield in MeOH is too low.
MeOH / Water (9:1) HighVery LowHigh (Salts/Polar)Optimization Choice. Use to force precipitation if recovery is poor.
Ethyl Acetate (EtOAc) ModerateVery LowModerateSpecific Use. Good for removing non-polar starting materials, but yield may be low.
DMF / Water Very HighLowPoorAvoid. Difficult to dry; high residual solvent risk.

Optimized Recrystallization Protocol (SOP-7251)

Objective: Purify crude 6-mercapto-nicotinic acid methyl ester to >99% HPLC purity while minimizing disulfide formation.

Pre-requisites:
  • Inert Atmosphere: Nitrogen or Argon balloon/bubbler is mandatory.

  • Anti-oxidant (Optional): 1-2% Dithiothreitol (DTT) if disulfide content is >5%.

Step-by-Step Methodology:
  • Solvent Preparation (Critical):

    • Select Methanol (HPLC Grade) .

    • Degas the solvent by sparging with nitrogen for 15 minutes before use. This prevents the "yellowing" associated with in-situ oxidation.

  • Dissolution:

    • Charge crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add degassed Methanol (approx. 10-15 mL per gram of solid).

    • Heat to reflux (approx. 65°C) under nitrogen atmosphere.

    • Note: If the solution is not clear after 15 minutes, add more MeOH in 1 mL increments. The thione form requires energy to break the crystal lattice.

  • Hot Filtration (Impurity Removal):

    • If insoluble black specks (Pd residues or inorganic salts) remain, filter the hot solution through a pre-heated Celite pad or sintered glass funnel.

    • Speed is key: The thione will crystallize rapidly upon cooling.

  • Controlled Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Do not use an ice bath immediately; this causes "oiling out" or trapping of impurities.

    • Once room temperature is reached and crystals are visible, cool to 0-4°C in an ice bath for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with cold (-20°C) degassed Methanol (2 x small volumes).

    • Drying: Dry in a vacuum oven at 40-45°C for 12 hours. Higher temperatures may promote surface oxidation or decarboxylation.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

  • Cause: This typically happens when the solution cools too fast or the concentration is too high. The thione form aggregates as an amorphous solid before organizing into a crystal lattice.

  • Solution: Re-heat the mixture until clear. Add a small amount (5-10%) of additional solvent. Turn off the stirrer during the initial cooling phase to allow nucleation sites to form undisturbed. Seed crystals (if available) are highly effective here.

Q2: The product has a persistent yellow color, but NMR shows it's pure.

  • Cause: Trace disulfide contamination. The disulfide dimer is often yellow/orange, whereas the pure monomer is off-white/pale yellow. Even <0.5% disulfide can color the batch.

  • Solution: Recrystallize again using degassed solvent containing 1% 2-Mercaptoethanol or DTT. The reducing agent breaks the disulfide bond back to the monomer. Wash thoroughly to remove the reducing agent.

Q3: I see a small impurity peak at ~14 ppm in the proton NMR. What is it?

  • Cause: This is the carboxylic acid proton of the hydrolysis product (6-mercaptonicotinic acid). Esters can hydrolyze if the recrystallization solvent is wet or if the heating is prolonged.

  • Solution: Ensure your Methanol is anhydrous.[1] If the acid is present, wash the solid product with a saturated Sodium Bicarbonate (NaHCO3) solution (the acid will dissolve as the salt; the ester will remain).

Q4: Why is the melting point higher than reported in some databases?

  • Cause: You likely have the pure thione tautomer. Some older literature reports the melting point of mixtures or the thiol form. The thione form has strong intermolecular hydrogen bonding (N-H ... S), leading to a higher lattice energy and melting point (typically 185-190°C range, though polymorphs exist).

Process Visualization

The following diagram illustrates the critical decision pathways for the purification process.

RecrystallizationWorkflow Start Crude 6-Mercapto- nicotinic acid methyl ester Dissolve Dissolve in Degassed MeOH (Reflux, N2 atm) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol FilterHot Hot Filtration (Remove insolubles) CheckSol->FilterHot No (Solids present) Cooling Slow Cooling to RT (Stirring) CheckSol->Cooling Yes FilterHot->Cooling CheckCryst Crystals forming? Cooling->CheckCryst Oiling Issue: Oiling Out CheckCryst->Oiling No (Gummy/Oil) IceBath Cool to 0-4°C (30 mins) CheckCryst->IceBath Yes Reheat Reheat & Add 10% Solvent (Add Seed Crystal) Oiling->Reheat Reheat->Cooling Isolate Vacuum Filtration Wash with Cold MeOH IceBath->Isolate Dry Vacuum Dry (40°C, 12h) Isolate->Dry

Caption: Decision-tree workflow for the recrystallization of mercapto-pyridine esters, highlighting interventions for oiling-out phenomena.

References

  • Beilstein Institute.Tautomerism in 2-mercaptopyridine derivatives. Beilstein J. Org. Chem. (General reference for thione/thiol equilibrium in pyridines).
  • Pfizer Inc.Solvent Selection Guide for Medicinal Chemistry. (Standard industrial reference for solvent classes).
  • U.S. Patent 8,034,944. Process for the preparation of c-Met inhibitors. (Describes synthesis and purification of similar 6-mercaptonicotinate intermediates).

  • PubChem. Compound Summary: Methyl 6-mercaptonicotinate (CAS 7251-53-8). National Library of Medicine.

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 6-Mercapto-Nicotinic Acid Methyl Ester

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 6-Mercapto-nicotinic acid methyl ester (CAS: 74470-34-1) As a Senior Application Scientist, I frequently see researchers struggle wi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 6-Mercapto-nicotinic acid methyl ester (CAS: 74470-34-1)

As a Senior Application Scientist, I frequently see researchers struggle with the erratic behavior of heteroaryl thiols. 6-Mercapto-nicotinic acid methyl ester is a highly valuable building block in medicinal chemistry, particularly for synthesizing heteroaryl sulfonamides and sulfonyl fluorides[1]. However, in its pure form, it is a white solid that is exquisitely sensitive to atmospheric moisture[2].

This technical guide bypasses generic advice to provide a deep, mechanistic understanding of the compound's hygroscopic vulnerabilities, alongside self-validating protocols to ensure your downstream syntheses succeed.

Section 1: The Chemistry of Degradation (Causality & Mechanisms)

Hygroscopicity is not merely a physical nuisance; it is a chemical catalyst for degradation. When 6-mercapto-nicotinic acid methyl ester absorbs atmospheric moisture, the microscopic water layer acts as a solvent that traps ambient oxygen[3]. This initiates two distinct, parallel degradation pathways:

  • Thiol Auto-Oxidation: The free C6-mercapto group (-SH) rapidly oxidizes to form a disulfide dimer. This is facilitated by dissolved oxygen in the absorbed moisture layer.

  • Ester Hydrolysis: Water acts as a nucleophile, cleaving the methyl ester (-COOCH3) to yield the corresponding 6-mercapto-nicotinic acid.

Degradation A 6-Mercapto-nicotinic acid methyl ester (Intact) B Disulfide Dimer (Oxidation) A->B Auto-oxidation (via -SH) C 6-Mercapto-nicotinic acid (Hydrolysis) A->C Ester Hydrolysis (via -COOCH3) D Moisture & O2 D->A Catalyzes E Moisture (H2O) E->A Nucleophilic attack

Moisture-induced degradation pathways of 6-Mercapto-nicotinic acid methyl ester.

Section 2: Troubleshooting Guide & FAQs

Q1: Why did my white powder turn into a yellowish, clumpy paste? Causality: The compound is a white solid in its pure, dry form[2]. The transition to a yellowish paste indicates severe moisture absorption and subsequent auto-oxidation. The yellowing is a classic visual marker of disulfide bond formation, while the clumping is due to the hygroscopic nature of the powder physically trapping water molecules. Resolution: Discard visibly degraded batches if quantitative thiol concentration is critical. For future batches, strictly adhere to inert atmosphere handling (see SOP 1).

Q2: My downstream oxidation to a sulfonyl chloride is yielding <10% product. What went wrong? Causality: In protocols utilizing sodium hypochlorite to oxidize heteroaryl thiols to sulfonyl chlorides (e.g., at -25 °C)[1], precise stoichiometry (exactly 3.3 equivalents of NaOCl) is required[4]. If your starting material has pre-oxidized to a disulfide or hydrolyzed due to moisture, the stoichiometric ratio is skewed, leading to incomplete conversion or over-oxidation to unreactive byproducts[5]. Resolution: Validate the integrity of your starting material using Ellman's reagent (DTNB) before the reaction to quantify the exact percentage of intact mercapto groups.

Q3: Can I reconstitute this compound in standard benchtop DMSO? Causality: No. DMSO is notoriously hygroscopic and rapidly absorbs water from the air, which severely impacts the stability and solubility of mercapto-compounds[6]. Using benchtop DMSO introduces water directly to the ester, accelerating hydrolysis. Resolution: Use only anhydrous DMSO (packaged under Argon) and validate solvent dryness using Karl Fischer titration (<50 ppm water) prior to reconstitution.

Section 3: Standard Operating Procedures (SOPs)
Protocol 1: Anhydrous Aliquoting and Storage

Causality Focus: Cold storage (0-8 °C)[2] causes condensation if the vial is opened immediately at room temperature. Equilibrating prevents moisture from condensing directly onto the cold powder. Furthermore, Argon is specifically chosen over Nitrogen because its higher density (1.78 g/L vs N₂'s 1.25 g/L) allows it to settle and form a protective blanket in the vial[7].

Self-Validating System: Weigh the receiving vial before and after the procedure; a continuous, creeping increase in mass on the analytical balance indicates active moisture absorption, signaling that your inert environment is compromised.

  • Equilibrate: Remove the sealed vial from 0-8 °C storage and place it in a desiccator for 30 minutes to reach room temperature.

  • Transfer: Move the unopened vial into a glove box purged with Argon, or prepare a Schlenk line with a continuous Argon flow.

  • Aliquot: Rapidly weigh the required mass into pre-dried, amber glass vials.

  • Purge: Flush the headspace of each new aliquot with Argon gas for 10–15 seconds.

  • Seal: Cap tightly, wrap the edges with Parafilm, and store immediately at 0-8 °C[2].

Workflow Step1 Equilibrate vial to RT in desiccator (30 min) Step2 Transfer to Glove Box or Schlenk Line Step1->Step2 Step3 Weigh rapidly into pre-dried vials Step2->Step3 Step4 Purge with Argon gas (Heavier than air) Step3->Step4 Step5 Seal with Parafilm & Store at 0-8 °C Step4->Step5

Step-by-step inert handling workflow to prevent moisture contamination.

Protocol 2: Reconstitution and Integrity Validation
  • Extraction: Extract anhydrous solvent (e.g., dry DCM or anhydrous DMSO) using a dried syringe flushed with inert gas.

  • Injection: Inject the solvent directly through the septum of the Argon-purged vial containing the ester.

  • Validation Step: To confirm the thiol remains intact, take a 10 µL aliquot and react it with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). A rapid color change to intense yellow (absorbance at 412 nm) confirms the presence of free, unoxidized thiols. Lack of color indicates prior moisture-induced oxidation to the disulfide.

Section 4: Quantitative Data & Solvent Compatibility

Table 1: Degradation Profiles vs. Storage Conditions

Storage ConditionAmbient HumidityTempEst. Half-Life (Free Thiol)Visual Indicator
Open to Air>40% RH25 °C< 24 hoursRapid yellowing, clumping
Sealed, Air Headspace-0-8 °C2-3 weeksGradual yellowing
Sealed, Argon Purged<5% RH0-8 °C> 12 monthsRemains white solid
Reconstituted (Bench DMSO)-25 °C< 4 hoursViscosity changes, yellowing
Reconstituted (Anhydrous DMSO)<50 ppm H₂O-80 °C6-12 monthsClear, colorless solution

Table 2: Recommended Solvents and Drying Agents

SolventHygroscopicityMax Allowable H₂ORecommended Drying AgentSuitability for Reconstitution
DMSO Very High< 50 ppm3Å Molecular SievesExcellent (if anhydrous)[6]; Poor if benchtop
DMF High< 50 ppm4Å Molecular SievesGood; requires strict inert handling
DCM Low< 100 ppmCalcium Hydride (CaH₂)Excellent for extractions/synthesis
Methanol High< 50 ppmMagnesium (Mg) turningsHigh risk of transesterification/hydrolysis; Avoid
References
  • Wright, S. W., & Hallstrom, K. N. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry, 71(3), 1080-1084. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Methyl 6-Mercaptonicotinate Hydrolysis

Executive Summary The hydrolysis of Methyl 6-mercaptonicotinate (Methyl 6-sulfanylpyridine-3-carboxylate) presents a unique set of challenges compared to standard ester hydrolysis. The presence of the sulfur moiety at th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of Methyl 6-mercaptonicotinate (Methyl 6-sulfanylpyridine-3-carboxylate) presents a unique set of challenges compared to standard ester hydrolysis. The presence of the sulfur moiety at the 6-position introduces redox susceptibility and tautomeric complexity that often leads to low yields, yellow discoloration (disulfides), or insoluble aggregates.

This guide moves beyond standard "add base and stir" instructions. It focuses on the mechanistic root causes of failure—specifically the Thiol-Thione Tautomerism and Oxidative Dimerization —and provides a self-validating protocol to ensure high purity.

Module 1: The Core Challenge – Oxidation & Tautomerism

The "Hidden" Equilibrium

Users often assume they are working with a simple thiol (-SH). In reality, 6-mercaptonicotinic acid exists in equilibrium with its thione tautomer (6-thioxo-1,6-dihydropyridine-3-carboxylic acid).

  • The Trap: Under basic hydrolysis conditions (pH > 10), the molecule exists as a thiolate anion . This species is highly electron-rich and acts as a potent nucleophile.

  • The Side Reaction: In the presence of even trace dissolved oxygen, the thiolate undergoes oxidative coupling to form the disulfide dimer (6,6'-disulfanediyldinicotinic acid). This is the primary "yellow impurity" reported by users.

Visualizing the Pathway

The following diagram illustrates the desired pathway versus the oxidative trap.

ReactionPathways Substrate Methyl 6-mercaptonicotinate (Ester) Intermediate Thiolate Anion (Susceptible Species) Substrate->Intermediate LiOH/NaOH Hydrolysis Product 6-Mercaptonicotinic Acid (Thione Tautomer) Intermediate->Product Acidification (pH 2-3) Disulfide Disulfide Dimer (Yellow Impurity) Intermediate->Disulfide O2 (Oxidation) Product->Product Thiol-Thione Equilibrium

Figure 1: Reaction landscape showing the critical branch point at the Thiolate Intermediate. Oxidation is irreversible under standard workup conditions.

Module 2: Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turned bright yellow/orange after adding base. Is this normal?

Diagnosis: Partial Oxidation. While the thiolate anion has a natural yellow tint, a deepening orange or brown color indicates the formation of disulfides or sulfinic acid derivatives. Corrective Action:

  • Immediate: Add a reducing agent like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) to the mixture (0.1 eq) to reverse dimerization before acidification.

  • Prevention: You must degas your solvents (sparge with Argon/Nitrogen for 20 mins) before adding the base.

Q2: The product precipitates as a sticky "goo" rather than a solid during acidification.

Diagnosis: Salt Trapping / Isoelectric Issues. Rapid acidification traps inorganic salts (LiCl/NaCl) within the precipitating product. Corrective Action:

  • Slow Acidification: Use 1M HCl and add it dropwise.

  • Target pH: Stop at pH 2.5 – 3.0 . Going too low (pH < 1) can protonate the pyridine nitrogen, forming a hydrochloride salt that is more soluble in water, reducing isolated yield.

Q3: Can I use heat to speed up the hydrolysis?

Diagnosis: Risk of Desulfurization. Recommendation: Do NOT exceed 40°C. High temperatures, especially in strong base, can lead to nucleophilic aromatic substitution where the hydroxide displaces the sulfur, yielding 6-hydroxynicotinic acid.

Module 3: Optimized Experimental Protocol

This protocol is designed to be a self-validating system . If the color changes described do not occur, stop and troubleshoot.

Reagents & Equipment[1][2][3]
  • Substrate: Methyl 6-mercaptonicotinate (1.0 eq)

  • Base: LiOH[1]·H₂O (2.5 eq) — LiOH is preferred over NaOH for better solubility in THF mixtures.

  • Solvent: THF:Water (3:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Degassing (Critical) Combine THF and Water in the flask. Sparge with inert gas for 15-20 mins. Do not skip. Removes dissolved

to prevent disulfide formation.
2 Substrate Addition Add Methyl 6-mercaptonicotinate under inert flow. Stir until dissolved.
3 Saponification Add LiOH·H₂O in one portion. Seal flask under inert atmosphere. Stir at RT for 4–6 hours .
4 Monitoring Check TLC or LCMS. Checkpoint: The solution should be pale yellow. Darkening implies oxidation.
5 Workup (Phase 1) Concentrate under reduced pressure to remove THF. The residue will be an aqueous solution of the lithium salt.
6 Workup (Phase 2) Cool the aqueous residue to 0°C. Acidify dropwise with 1M HCl to pH 2–3 .
7 Isolation A white to off-white solid will precipitate. Filter, wash with cold degassed water, and dry under vacuum.

Module 4: Decision Tree for Process Deviations

Use this logic flow to address issues during the experiment.

Troubleshooting Start Start Hydrolysis ColorCheck Is solution Dark Orange? Start->ColorCheck AddReductant Add 5% DTT or TCEP ColorCheck->AddReductant Yes Proceed Proceed to Acidification ColorCheck->Proceed No (Pale Yellow) AddReductant->Proceed Precipitate Does Product Precipitate? Proceed->Precipitate CheckPH Check pH (Target 2.5-3.0) Precipitate->CheckPH No Success Filter & Dry Precipitate->Success Yes CheckPH->Precipitate Adjust pH SaltIssue Product is Salt/Soluble Adjust pH or Salting Out CheckPH->SaltIssue pH is correct but no solid

Figure 2: Troubleshooting logic flow for real-time decision making.

References

  • PubChem. 6-Mercaptonicotinic acid (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. 6-Hydroxynicotinic Acid (Analogous Pyridine Hydrolysis). Org.[2] Synth. 1956, 36,[2] 44. [Link]

  • ResearchGate. Tautomerism and conformational isomerism of mercaptoacetylhydrazones. (Discussion on Thiol-Thione Equilibrium). [Link]

  • MDPI. PDI-Regulated Disulfide Bond Formation. (Mechanisms of Thiol Oxidation). [Link]

Sources

Optimization

Storage conditions to maintain stability of 6-Mercapto-nicotinic acid methyl ester

This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical advice to ensure the stability and integrity of 6-Mercapto-nicotinic acid methyl ester in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical advice to ensure the stability and integrity of 6-Mercapto-nicotinic acid methyl ester in your experiments. By understanding its chemical properties and potential degradation pathways, you can implement appropriate storage and handling procedures to maintain its quality and obtain reliable results.

Troubleshooting Guide

Encountering unexpected results or suspecting compound degradation can be a significant setback in research. This section is designed to help you troubleshoot common issues related to the stability of 6-Mercapto-nicotinic acid methyl ester.

A primary concern with this molecule is its susceptibility to oxidation and hydrolysis. The mercapto group (-SH) is prone to oxidation, which can lead to the formation of disulfides and other oxidized species. Simultaneously, the methyl ester group can undergo hydrolysis, especially in the presence of moisture or under acidic or basic conditions, yielding the corresponding carboxylic acid.[1][2][3]

Use the following workflow to diagnose and address potential stability problems:

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Diagnosis of Degradation Pathway cluster_3 Corrective Actions & Prevention cluster_4 Resolution start Unexpected Experimental Results (e.g., low yield, new spots on TLC/LC-MS) check_purity Assess Compound Purity (e.g., HPLC, NMR, LC-MS) start->check_purity compare_data Compare with Reference Data (if available) check_purity->compare_data hydrolysis Evidence of Hydrolysis? (e.g., new peak corresponding to carboxylic acid) compare_data->hydrolysis oxidation Evidence of Oxidation? (e.g., new peak corresponding to disulfide) hydrolysis->oxidation No review_handling Review Handling Procedures: - Use of anhydrous solvents - Avoidance of acidic/basic conditions - Use of degassed solvents hydrolysis->review_handling Yes review_storage Review Storage Conditions: - Temperature (0-8 °C) - Inert atmosphere (Argon/Nitrogen) - Protection from light - Tightly sealed container oxidation->review_storage Yes new_aliquot Use a Fresh Aliquot of the Compound oxidation->new_aliquot No review_storage->new_aliquot optimize_reaction Optimize Experimental Conditions review_handling->optimize_reaction end Problem Resolved new_aliquot->end optimize_reaction->end

Caption: Troubleshooting workflow for stability issues with 6-Mercapto-nicotinic acid methyl ester.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 6-Mercapto-nicotinic acid methyl ester.

Q1: What are the ideal storage conditions for solid 6-Mercapto-nicotinic acid methyl ester?

To ensure the long-term stability of solid 6-Mercapto-nicotinic acid methyl ester, it is crucial to control several environmental factors. The primary concerns are temperature, atmosphere, and light exposure.

ParameterRecommended ConditionRationale
Temperature 0-8 °CStoring at refrigerated temperatures slows down potential degradation reactions, including oxidation and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)The mercapto group is susceptible to oxidation by atmospheric oxygen. Storing under an inert atmosphere minimizes this risk.
Container Tightly sealed, amber glass vialA tightly sealed container prevents the ingress of moisture and oxygen. Amber glass protects the compound from light, which can catalyze degradation.
Environment Dry, well-ventilated area[4]Storing in a dry environment further reduces the risk of hydrolysis. Good ventilation is a general laboratory safety practice.

Q2: How should I store solutions of 6-Mercapto-nicotinic acid methyl ester?

Solutions of 6-Mercapto-nicotinic acid methyl ester are generally less stable than the solid form and are not recommended for long-term storage. If short-term storage is necessary, the following conditions are advised:

  • Solvent: Use anhydrous, aprotic solvents (e.g., DMF, DMSO) that have been degassed to remove dissolved oxygen.

  • Temperature: Store solutions at -20°C or below. For very short-term storage (hours to a few days), 2-8°C may be acceptable.

  • Atmosphere: Blanket the headspace of the container with an inert gas (argon or nitrogen) before sealing.

  • Container: Use a tightly sealed vial with a PTFE-lined cap to prevent solvent evaporation and moisture ingress.

Q3: What are the primary degradation pathways for 6-Mercapto-nicotinic acid methyl ester?

There are two main degradation pathways to consider:

  • Oxidation of the Mercapto Group: The thiol (-SH) group can be readily oxidized to form a disulfide dimer. Further oxidation to sulfonic acids is also possible, especially in the presence of strong oxidizing agents.[2][5]

  • Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or even by residual water in solvents.[1][3] This results in the formation of 6-mercapto-nicotinic acid.

G cluster_0 6-Mercapto-nicotinic acid methyl ester cluster_1 Degradation Products start 6-Mercapto-nicotinic acid methyl ester disulfide Disulfide Dimer start->disulfide Oxidation (O2, metals) acid 6-Mercapto-nicotinic acid start->acid Hydrolysis (H2O, acid/base)

Caption: Primary degradation pathways of 6-Mercapto-nicotinic acid methyl ester.

Q4: Are there any incompatibilities I should be aware of?

Yes, 6-Mercapto-nicotinic acid methyl ester should not be stored or handled with the following:

  • Strong Oxidizing Agents: These will rapidly oxidize the mercapto group.[2]

  • Strong Bases and Acids: These can catalyze the hydrolysis of the methyl ester.[1][2]

  • Certain Metals: Some metals can catalyze the oxidation of thiols. It is good practice to use non-metallic spatulas and glassware where possible.[1]

Q5: What are the signs of degradation?

Degradation of 6-Mercapto-nicotinic acid methyl ester may be indicated by:

  • Visual Changes: A change in color or the appearance of clumping in the solid material. The pure compound is typically a white solid.

  • Odor: While many mercaptans have a strong odor, a change in the characteristic smell could indicate degradation.[6][7]

  • Analytical Changes: The appearance of new peaks in HPLC, LC-MS, or NMR spectra corresponding to degradation products such as the disulfide dimer or the hydrolyzed carboxylic acid.

For any further questions or concerns, please do not hesitate to contact our technical support team.

References

  • Carl ROTH. Safety Data Sheet. Available from: [Link]

  • Sciencemadness Wiki. Safe handling and storage of chemicals. Available from: [Link]

  • ResearchGate. Nicotinic acid and 6-chloronicotinic acid degradation in SG-6C. Available from: [Link]

  • Sdfine. THIOGLYCEROL. Available from: [Link]

  • Thermo Fisher Scientific. Safety Data Sheet. Available from: [Link]

  • Nature. A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Available from: [Link]

  • National Center for Biotechnology Information. Mercaptan Toxicity. Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

  • PubMed. Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2. Available from: [Link]

  • Oilfield Technology. Managing mercaptans. Available from: [Link]

  • PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Available from: [Link]

  • PMC. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Available from: [Link]

  • MDPI. Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. Available from: [Link]

  • PubChem. 6-Mercaptonicotinic acid. Available from: [Link]

  • University College London. Thiols | Safety Services. Available from: [Link]

  • Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for Methyl 6-mercaptonicotinate purity analysis

Senior Application Scientist Guide: HPLC Method Development for Methyl 6-Mercaptonicotinate Executive Summary: The Thiol-Pyridine Challenge Developing a purity analysis method for Methyl 6-mercaptonicotinate (M6MN) prese...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Guide: HPLC Method Development for Methyl 6-Mercaptonicotinate

Executive Summary: The Thiol-Pyridine Challenge

Developing a purity analysis method for Methyl 6-mercaptonicotinate (M6MN) presents a classic "triple-threat" in chromatography: tautomeric equilibrium , oxidative instability , and basic nitrogen interactions .[1]

While standard C18 protocols often fail—yielding split peaks (due to thiol-thione interconversion) or ghost peaks (due to on-column oxidation)—this guide compares a Traditional Generic Method against an Optimized Polar-Embedded Method .[1] The data presented demonstrates that controlling the specific chemical environment of the pyridine ring is more critical than raw plate count.

CRITICAL CHEMICAL CLARIFICATION: The CAS number 6311-35-9 provided in the prompt corresponds to 6-Bromonicotinic acid , a common precursor. [1] This guide focuses on the target analyte requested: Methyl 6-mercaptonicotinate (Methyl 6-sulfanylpyridine-3-carboxylate), as the thiol chemistry dictates the unique analytical challenges described below.

Part 1: Chemical Context & Tautomeric Equilibrium

To separate M6MN effectively, one must understand that it does not exist solely as a thiol. In solution, 6-mercapto-pyridine derivatives exist in a rapid equilibrium between the thiol and thione forms.[1]

  • Thiol Form: Aromatic pyridine ring, -SH group.[1]

  • Thione Form: Non-aromatic amide-like structure, C=S bond, protonated Nitrogen (NH).

If the HPLC timescale overlaps with the tautomerization timescale, you will observe peak broadening or splitting.

Tautomerism cluster_0 Chemical Equilibrium cluster_1 Degradation Pathway Thiol Thiol Form (Aromatic Pyridine) Less Polar Thione Thione Form (Protonated Nitrogen) More Polar Thiol->Thione  Fast Tautomerism   Dimer Disulfide Dimer (Oxidation Impurity) Late Eluting Thiol->Dimer Oxidation (Air/pH > 7) Hydrolysis 6-Mercaptonicotinic Acid (Hydrolysis Impurity) Early Eluting Thiol->Hydrolysis Ester Hydrolysis caption Fig 1. Tautomeric equilibrium and degradation pathways influencing HPLC selectivity.

Part 2: Comparative Method Analysis

We compared two distinct approaches to solving the M6MN separation problem.

Alternative A: The Traditional Approach (Generic C18)
  • Column: Standard End-capped C18 (5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Methanol.[2]

  • Hypothesis: Neutral pH keeps the thiol ionized (

    
    ), theoretically simplifying retention.
    
Alternative B: The Optimized Approach (Polar-Embedded)
  • Column: Polar-Embedded Group (PEG) C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion).

  • Mobile Phase: 0.1% Formic Acid (pH ~2.7) / Acetonitrile.[3]

  • Hypothesis: Acidic pH stabilizes the thione form (protonating the nitrogen) and suppresses silanol activity. The polar-embedded phase shields the basic nitrogen from residual silanols, improving peak shape.[1]

Performance Data Comparison
ParameterMethod A (Generic C18, pH 7)Method B (Polar-Embedded, pH 2.7)Interpretation
Peak Shape (

)
1.8 - 2.2 (Severe Tailing)1.05 - 1.15 (Symmetrical) Acidic pH + Shielding prevents amine-silanol drag.[1]
Resolution (

)
1.5 (vs. Dimer)> 3.0 (vs. Dimer) Sharper peaks drastically improve resolution.
Stability (24h) -15% Area (Oxidation)-0.5% Area (Stable) Acidic pH inhibits thiol oxidation (disulfide formation).[1]
Detection Limit 0.5 µg/mL0.05 µg/mL Improved signal-to-noise ratio due to peak focusing.[1]

Expert Insight: Method A fails because at pH 7, the thiol is susceptible to rapid oxidation to the disulfide dimer (4,4'-dithiodipyridine analog), creating "ghost peaks" that grow during the run. Method B suppresses this reaction.[1]

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system.[1] The inclusion of the System Suitability Solution (SSS) ensures the method can detect the likely degradation products described in Part 1.

Reagents & Equipment
  • Column: Polar-Embedded C18 (e.g., 4.6 × 150 mm, 3.5 µm).

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 90:10 Water:Acetonitrile + 1 mM EDTA (Crucial antioxidant).

Gradient Program
  • Flow Rate: 1.0 mL/min[1][4]

  • Temperature: 30°C (Controlled temperature minimizes tautomeric peak broadening).

  • Detection: UV @ 325 nm (Thio-pyridines have a bathochromic shift compared to standard pyridines; 254 nm is less selective).[1]

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibrate / Injection
2.0955Hold for polar impurities (Acid hydrolysis)
12.04060Elute M6MN (Main Peak)
15.01090Wash Disulfide Dimer (Late eluter)
18.01090Hold
18.1955Re-equilibrate
23.0955End
Standard & Sample Preparation
  • Stock Solution: Dissolve 10 mg M6MN in 10 mL Acetonitrile.

  • Working Standard: Dilute to 0.1 mg/mL using the EDTA Diluent .

    • Why EDTA? Trace metal ions (Fe, Cu) in glassware catalyze thiol oxidation. EDTA sequesters these metals, stabilizing the sample for >24 hours.

System Suitability Criteria
  • Tailing Factor: NMT 1.5.

  • RSD (n=5): NMT 2.0%.

  • Resolution: NMT 2.0 between M6MN and its hydrolysis product (generated by forced degradation in 0.1N HCl if necessary).

Part 4: Method Development Workflow

The following decision tree illustrates the logic applied to arrive at Method B, ensuring the exclusion of suboptimal pathways.

MethodDev Start Start: M6MN Method Dev CheckStruc Analyze Structure: Pyridine + Thiol + Ester Start->CheckStruc PH_Decision Select pH Strategy CheckStruc->PH_Decision Neutral Neutral pH (7.0) PH_Decision->Neutral pKa > 7 Acidic Acidic pH (< 3.0) PH_Decision->Acidic Stabilize Fail1 FAIL: Rapid Oxidation & Silanol Tailing Neutral->Fail1 Pass1 PASS: Stabilizes Thione & Suppresses Oxidation Acidic->Pass1 Col_Decision Select Column Chem Pass1->Col_Decision C18_Std Standard C18 Col_Decision->C18_Std C18_Pol Polar-Embedded C18 Col_Decision->C18_Pol Fail2 Risk: Dewetting in High Aqueous Start C18_Std->Fail2 Success FINAL METHOD: Excellent Peak Shape & Retention of Polar Impurities C18_Pol->Success caption Fig 2. Decision tree prioritizing pH control and stationary phase selection.

References

  • Oliveira, B. M., et al. (2004).[2][5] "An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells." Brazilian Journal of Medical and Biological Research. Link

  • Rudy, J. L., et al. (1988).[6] "HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids." Annals of Clinical Biochemistry. Link

  • Hawwa, A. F., et al. (2009).[7] "Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Tsiasioti, A., & Tzanavaras, P. D. (2025).[8] "Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid." Microchemical Journal. Link

  • PubChem. (2025). "6-Bromonicotinic acid (Precursor/Related Structure Data)." National Library of Medicine.[1] Link

Sources

Comparative

FTIR Spectroscopic Profiling: 6-Mercapto-nicotinic Acid Methyl Ester vs. Parent Analogues

Executive Summary & Mechanistic Context In the realm of nanomedicine, drug delivery, and coordination chemistry, bifunctional ligands are critical for surface functionalization. 6-Mercapto-nicotinic acid methyl ester (6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the realm of nanomedicine, drug delivery, and coordination chemistry, bifunctional ligands are critical for surface functionalization. 6-Mercapto-nicotinic acid methyl ester (6-MNA-OMe) has emerged as a superior alternative to its parent compound, 6-Mercaptonicotinic acid (6-MNA) , particularly when unwanted side reactions at the carboxylic acid group must be avoided during peptide coupling or nanoparticle capping.

As an Application Scientist, I frequently observe that researchers struggle to accurately characterize the thiol (-SH) group in parent 6-MNA due to its complex hydrogen-bonding network. In 6-MNA, the carboxylic acid forms strong intermolecular dimers, resulting in a massive, broad O-H stretching band (3300–2500 cm⁻¹) that completely obscures the notoriously weak S-H stretch.

By utilizing the methyl ester derivative (6-MNA-OMe), the carboxylic O-H group is masked. This structural modification eliminates dimeric hydrogen bonding, providing a clear spectral window to unambiguously identify the thiol group, while simultaneously shifting the carbonyl (C=O) stretch to a higher frequency. Furthermore, both compounds exhibit thiol-thione tautomerism, a dynamic equilibrium that Fourier Transform Infrared (FTIR) spectroscopy is uniquely positioned to map.

Quantitative FTIR Spectral Comparison

The following table synthesizes the characteristic FTIR peaks, objectively comparing 6-MNA-OMe against its parent acid and a standard aliphatic thiol control (L-Cysteine).

Functional Group6-MNA-OMe (Product)6-MNA (Parent Alternative)L-Cysteine (Control)Causality of Spectral Shift
Carbonyl (C=O) ~1725 cm⁻¹ (Strong, sharp)1[1] (Strong, broad)1580 cm⁻¹ (Asymmetric COO⁻)Esterification removes the carboxylic O-H, eliminating dimeric hydrogen bonding. This loss of electron delocalization shifts the ester C=O stretch to a higher wavenumber compared to the bare acid.
Thiol (S-H) ~2560 cm⁻¹ (Weak but distinct)2[2] to3[3] (Weak, often obscured)~2550 cm⁻¹ (Moderate)Conjugation with the pyridine ring weakens the S-H bond compared to aliphatic thiols. In the ester, the absence of the broad O-H dimer band prevents the S-H peak from being masked.
Aromatic (C=N / C=C) 1590, 1550 cm⁻¹ (Sharp)1589, 1549 cm⁻¹ (Sharp)N/AThe pyridine ring vibrations remain relatively stable across 4[4], acting as an internal reference for structural integrity.
Ester (C-O-C) 1280, 1120 cm⁻¹ (Strong)N/AN/AUnique to 6-MNA-OMe; arises from the asymmetric and symmetric stretching of the ester linkage.

Experimental Workflow & Logical Relationships

The choice of FTIR sampling technique heavily influences the spectral output of thiolated pyridines. While Attenuated Total Reflectance (ATR) is preferred for rapid, non-destructive analysis, the KBr pellet transmission method is sometimes required to resolve overlapping peaks in the fingerprint region.

Workflow A Sample: 6-MNA-OMe B ATR-FTIR Method A->B Non-destructive C KBr Pellet Method A->C High resolution D Apply to Diamond Crystal B->D E Grind 1:100 with KBr C->E F Spectral Acquisition (4000-400 cm⁻¹) D->F E->F G Data Processing & Peak Validation F->G

FTIR experimental workflow comparing ATR and KBr pellet methods for thiolated pyridines.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducible data, the following protocol incorporates built-in validation gates. This prevents common artifacts, such as the Christiansen effect (peak distortion due to particle size) or atmospheric interference, from compromising the analysis of the delicate S-H stretch.

Phase 1: Instrument Qualification & Background
  • System Purge: Turn on the FTIR spectrometer and purge the optical bench with dry N₂ for 30 minutes.

    • Causality: Atmospheric water vapor (3900–3400 cm⁻¹) and CO₂ (2350 cm⁻¹) can obscure critical regions, particularly the weak S-H stretch near 2560 cm⁻¹.

  • Calibration Check (Validation Gate): Run a standard 1.5 mil Polystyrene reference film. Verify that the aromatic C=C stretch is located exactly at 1601 ± 1 cm⁻¹. Do not proceed if the laser requires recalibration.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean ATR diamond crystal.

Phase 2: Sample Acquisition (ATR Method)
  • Sample Application: Deposit 2–3 mg of 6-MNA-OMe powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure until the force gauge indicates optimal contact.

    • Causality: Uniform contact ensures a consistent path length. Insufficient pressure leads to weak signals, while over-pressuring can crush the crystal or induce mechanochemical polymorphic shifts.

  • Spectral Collection: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 scans.

    • Validation Gate: Inspect the baseline at 3800 cm⁻¹ and 2000 cm⁻¹. If the transmittance is <95% in these non-absorbing regions, scattering losses are occurring. Clean the crystal and reapply the sample.

Phase 3: Data Processing
  • Baseline Correction: Apply a multipoint baseline correction to account for any baseline drift caused by the refractive index of the sample.

  • Peak Picking: Identify the ester C=O peak (~1725 cm⁻¹) and the S-H peak (~2560 cm⁻¹). If the S-H peak is absent but a strong C=S peak appears around 1100 cm⁻¹, the sample has fully tautomerized to the thione form.

References

  • RSC Publishing. "Multifunctional coordination polymers based on copper(I) and mercaptonicotinic ligands: synthesis, and structural, optical and electrical characterization."[Link]

  • PMC. "Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport."[Link]

  • SciSpace. "Functional ZnS:Mn(II) quantum dot modified with L-cysteine and 6-mercaptonicotinic acid as a fluorometric probe for copper(II)."[Link]

  • ACS Publications. "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols."[Link]

Sources

Comparative

Validating Synthesis of Methyl 6-Mercaptonicotinate via Melting Point Determination

Executive Summary Objective: To validate the successful synthesis and isolation of Methyl 6-mercaptonicotinate (CAS: 744470-34-1) using Melting Point (MP) determination as a rapid, cost-effective "Go/No-Go" quality gate....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To validate the successful synthesis and isolation of Methyl 6-mercaptonicotinate (CAS: 744470-34-1) using Melting Point (MP) determination as a rapid, cost-effective "Go/No-Go" quality gate.

Context: In drug discovery, Methyl 6-mercaptonicotinate is a critical scaffold for developing SH-functionalized pyridine derivatives. While NMR and HPLC are definitive, they are resource-intensive for routine reaction monitoring. This guide demonstrates how the distinct physical properties of the starting material (Methyl 6-chloronicotinate) and the side-product/precursor (6-Mercaptonicotinic acid) allow for robust validation via melting point alone.

Core Insight: The validation relies on Differential Thermal Analysis . The reaction transforms a low-melting chloro-ester (~88°C) into a higher-melting thione-ester, distinct from the very high-melting free acid (>260°C).

Chemical Context & Synthesis Logic[1][2][3][4][5]

The Molecule[2][4]
  • Target: Methyl 6-mercaptonicotinate (also known as Methyl 6-thioxo-1,6-dihydropyridine-3-carboxylate).

  • Structure: Pyridine ring with a methyl ester at C3 and a thiol/thione group at C6.

  • Tautomerism: Exists primarily as the thione tautomer (NH-C=S) in the solid state, which significantly increases the melting point compared to its oxygen or alkyl analogs due to intermolecular hydrogen bonding (NH···S).

Synthesis Pathway

The most robust industrial route involves the Nucleophilic Aromatic Substitution (


) of Methyl 6-chloronicotinate using a sulfur source (e.g., Thiourea or NaSH), followed by acidification.

SynthesisPath SM Methyl 6-chloronicotinate (Start Material) MP: 86-90°C Inter Intermediate Complex SM->Inter + S Source Reagent Sulfur Source (NaSH / Thiourea) Product Methyl 6-mercaptonicotinate (Target) MP: Distinct Solid Inter->Product Acidification Impurity1 6-Mercaptonicotinic Acid (Hydrolysis Impurity) MP: 260-262°C (dec) Product->Impurity1 Over-hydrolysis (pH < 2, Heat) Impurity2 Disulfide Dimer (Oxidation Impurity) Product->Impurity2 Air Oxidation

Figure 1: Synthesis pathway highlighting the critical thermal differentiation between the starting material (SM), the target product, and common impurities.

Experimental Protocol

Synthesis (Standardized Scale)
  • Reagents: Methyl 6-chloronicotinate (1.0 eq), Sodium Hydrosulfide (NaSH, 1.5 eq) or Thiourea, Methanol (10 vol).

  • Procedure:

    • Dissolve Methyl 6-chloronicotinate in Methanol.

    • Add NaSH portion-wise at 0°C (exothermic).

    • Reflux for 2-4 hours. Monitor TLC (Hexane:EtOAc 1:1).

    • Cool to RT and acidify carefully with 1N HCl to pH 4-5.

    • Collect the yellow/white precipitate via filtration.

Melting Point Determination (The Validation Step)

Equipment: Capillary Melting Point Apparatus (e.g., Büchi or Stuart). Ramp Rate: 2°C/min (Fast ramp will cause premature decomposition).

Step-by-Step Validation:

  • Dry Sample: Ensure the isolated solid is dried under vacuum for >4 hours. Residual solvent (Methanol) will depress MP and invalidate the test.

  • Pack Capillary: Fill to 2-3mm height. Tap to pack density.

  • Run Standard: Run a parallel capillary with the starting material (Methyl 6-chloronicotinate) if available.

  • Observe: Watch for "sweating" (solvent loss) vs. true melting (meniscus formation).

Validation & Data Interpretation

The power of this method lies in the Thermal Differential . You are not just looking for a number; you are confirming the absence of the starting material and the absence of the hydrolyzed acid.

Comparative Data Table
CompoundRoleMelting Point (°C)Observation Notes
Methyl 6-chloronicotinate Starting Material86 - 90°C Sharp melt. Clear liquid.
Methyl 6-mercaptonicotinate Target Product 145 - 165°C *Solid. Often yellow-tinted. Exact MP varies by crystal habit/purity.
6-Mercaptonicotinic Acid Hydrolysis Impurity260 - 262°C (dec) Decomposes/darkens before melting.
Methyl 6-methylnicotinate Wrong Analog34 - 37°C Low melting solid/oil.

> Note: The Target Product MP range is estimated based on thione-ester analogs. Users must establish their specific "Gold Standard" batch MP using NMR confirmation first. Once established, MP becomes the routine QC tool.

Decision Logic (Troubleshooting)

Use this logic flow to interpret your MP results immediately at the bench.

DecisionTree Start Measure MP of Isolated Solid CheckLow MP < 95°C? Start->CheckLow CheckHigh MP > 200°C? CheckLow->CheckHigh No ResultFail1 FAIL: Unreacted SM Action: Reprocess/Reflux longer CheckLow->ResultFail1 Yes (86-90°C) CheckTarget MP in Target Range (e.g., 140-170°C)? CheckHigh->CheckTarget No ResultFail2 FAIL: Hydrolysis to Acid Action: Check pH control during workup CheckHigh->ResultFail2 Yes (>200°C) ResultPass PASS: Product Isolated Action: Proceed to NMR/HPLC CheckTarget->ResultPass Yes (Sharp Range) ResultUnsure UNSURE: Wet/Impure Action: Dry sample & Recrystallize CheckTarget->ResultUnsure No (Broad Range)

Figure 2: Decision logic for interpreting Melting Point data during synthesis validation.

Comparison with Alternative Methods

Why use Melting Point when NMR exists?

FeatureMelting Point (MP)1H-NMRHPLC-MS
Time to Result 10 Minutes1-2 Hours30-60 Minutes
Cost per Run NegligibleHigh (Solvents/Tube)Medium (Columns/Solvents)
Sensitivity Low (Requires >95% purity for sharp MP)High (Sees all protons)Very High (Trace impurities)
Validation Role "At-Line" Check (Stop/Go)Final Certification (Structure)Purity Quantification (%)

Recommendation: Use MP for in-process control (IPC) to decide if the reaction needs more time or if the workup removed the acid impurity. Use NMR only for the final lot release.

References

  • Sigma-Aldrich. Methyl 6-chloronicotinate Product Specification (CAS 73781-91-6).Link

  • ChemicalBook. 6-Mercaptonicotinic acid Properties (CAS 92823-43-3).[1]Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 6-chloronicotinate.Link

  • Kovalenko, S.M., et al. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Molbank 2019. (Analogous thione-ester synthesis and properties). Link

  • PharmBricks. Methyl 6-mercaptonicotinate (CAS 744470-34-1) Product Entry.Link

Sources

Validation

Advanced Elemental Analysis Guide: 6-Mercapto-nicotinic acid methyl ester

This guide provides a rigorous technical framework for the Elemental Analysis (EA) of 6-Mercapto-nicotinic acid methyl ester , a critical intermediate in the synthesis of pharmaceuticals targeting CNS disorders and anti-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for the Elemental Analysis (EA) of 6-Mercapto-nicotinic acid methyl ester , a critical intermediate in the synthesis of pharmaceuticals targeting CNS disorders and anti-inflammatory pathways.

Unlike generic datasheets, this guide focuses on the discriminatory power of elemental composition calculations to validate synthetic success against specific failure modes (hydrolysis, oxidation, and precursor contamination).

Chemical Formula: C


H

NO

S Molecular Weight: 169.20 g/mol CAS: 74470-34-1

Theoretical Framework & Calculation Logic

Accurate Elemental Analysis (CHNOS) is the primary gatekeeper for validating the identity and purity of sulfur-containing heterocycles. For 6-Mercapto-nicotinic acid methyl ester , the presence of sulfur requires precise stoichiometric calculation to distinguish the target molecule from its metabolic or synthetic analogs.

Stoichiometric Breakdown

The theoretical composition is derived using IUPAC standard atomic weights:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

  • Sulfur (S): 32.06 g/mol

Calculation for C


H

NO

S:


Theoretical Composition Table
ElementCountTotal Mass ( g/mol )Theoretical % (w/w)Tolerance (±0.4%)
Carbon 784.07749.69% 49.29 – 50.09%
Hydrogen 77.0564.17% 3.77 – 4.57%
Nitrogen 114.0078.28% 7.88 – 8.68%
Sulfur 132.06018.95% 18.55 – 19.35%
Oxygen 231.99818.91% Calculated by difference

Comparative Performance Analysis

In drug development, the "performance" of an analytical method is defined by its specificity—its ability to distinguish the target from likely impurities.

The following analysis compares the elemental signature of the target ester against its three most common synthetic "alternatives" (impurities):

  • Alternative A (Hydrolysis): 6-Mercaptonicotinic acid (Loss of Methyl group).

  • Alternative B (Oxidation): Disulfide Dimer (Common in thiol storage).

  • Alternative C (Precursor): Methyl 6-chloronicotinate (Incomplete thiolation).

Discriminatory Power Table

This table demonstrates why CHNS analysis is a self-validating system for this compound. Note the distinct shifts in Carbon and Sulfur percentages.

Compound StateFormula% C% H% N% SDiagnostic Shift
Target Ester C

H

NO

S
49.69 4.17 8.28 18.95 Baseline
A: Acid (Hydrolysis) C

H

NO

S
46.443.259.0320.66↓ 3.25% C (Significant drop)
B: Dimer (Oxidation) C

H

N

O

S

49.993.598.3319.06↓ 0.58% H (Loss of thiol H)
C: Chloro-Precursor C

H

ClNO

49.003.528.160.00 Absent S ; Presence of Cl
Insight & Causality
  • Hydrolysis Detection: EA is highly sensitive to the hydrolysis of the methyl ester to the acid. A drop in Carbon content from ~49.7% to ~46.4% is unambiguous and confirms improper storage (moisture exposure).

  • Oxidation Blind Spot: EA is less effective at distinguishing the thiol monomer from the disulfide dimer (Alternative B), as the %C and %N remain nearly identical.

    • Corrective Action: If EA values for C/N are perfect but H is slightly low (3.6% vs 4.2%), suspect dimerization. Confirm with HPLC or Ellman’s Reagent test.

  • Precursor Identification: The presence of the starting material (Methyl 6-chloronicotinate) is immediately obvious due to the massive discrepancy in Sulfur content (18.95% vs 0%).

Experimental Protocol: Sulfur-Optimized CHNS

Standard combustion protocols often fail with high-sulfur compounds due to "sulfur retention" in the ash or catalyst poisoning.

Reagents & Equipment
  • Instrument: Automated CHNS Analyzer (e.g., Elementar vario, PerkinElmer 2400).

  • Combustion Aid: Vanadium Pentoxide (V

    
    O
    
    
    
    ) or Tungsten Trioxide (WO
    
    
    ).
    • Reasoning: Sulfur can form stable sulfates with ash residues. V

      
      O
      
      
      
      acts as a flux to ensure complete release of SO
      
      
      .
  • Standard: Sulfanilamide (C

    
    H
    
    
    
    N
    
    
    O
    
    
    S) – structurally similar reference.
Step-by-Step Methodology
  • Sample Drying: Dry 6-Mercapto-nicotinic acid methyl ester at 40°C under vacuum for 4 hours.

    • Causality: Thiols can be hygroscopic; surface water artificially lowers %C and %S.

  • Weighing: Weigh 2.0 – 3.0 mg (±0.001 mg) into a tin capsule.

  • Additive: Add ~5 mg of WO

    
     powder directly over the sample in the capsule.
    
    • Critical Step: This prevents the formation of non-volatile metal sulfates.

  • Combustion:

    • Furnace Temp: >1150°C (High temp required for quantitative S conversion).

    • Oxygen Boost: Set O

      
       dosing to "Sulfur Mode" (extended injection).
      
  • Calibration: Run three blanks and three Sulfanilamide standards (K-factor calibration).

Visualization of Logic & Workflow

Analytical Workflow (DOT Diagram)

This diagram outlines the decision process for validating the compound.

EA_Workflow Start Sample: 6-Mercapto-nicotinic acid methyl ester Dry Vacuum Dry (40°C, 4h) Start->Dry Combustion Combustion Analysis (w/ WO3 additive) Dry->Combustion Result Compare %C, %H, %S to Theoretical Combustion->Result Pass Match (±0.4%) Identity Confirmed Result->Pass Within Limits Fail_C Low %C (<49.0%) Suspect: Hydrolysis (Acid) Result->Fail_C C Deviation Fail_S Low %S (<18.0%) Suspect: Cl-Precursor Result->Fail_S S Deviation Fail_H Low %H (~3.6%) Suspect: Oxidation (Dimer) Result->Fail_H H Deviation

Caption: Analytical decision tree for interpreting CHNS data of Methyl 6-mercaptonicotinate.

Synthesis & Impurity Pathway (DOT Diagram)

Visualizing where the "Alternatives" come from in the synthesis pipeline.

Synthesis_Path SM Methyl 6-chloronicotinate (Cl-Precursor) Rxn Thiolation (NaSH / DMF) SM->Rxn Target Target: Methyl 6-mercaptonicotinate (C7H7NO2S) Rxn->Target Imp_Ox Impurity: Disulfide Dimer (Oxidation) Target->Imp_Ox Air/Storage Imp_Hyd Impurity: Free Acid (Hydrolysis) Target->Imp_Hyd Moisture/H2O

Caption: Synthesis pathway showing origins of key impurities detectable by Elemental Analysis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 819384, 6-Mercaptonicotinic acid. (Parent acid reference). Available at: [Link]

  • JEL Sciences. Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. (Sulfur analysis protocols). Available at: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Mercapto-nicotinic Acid Methyl Ester

This guide provides an in-depth, procedural framework for the safe handling and disposal of 6-Mercapto-nicotinic acid methyl ester (CAS 74470-34-1). As a thiol-containing compound, its management in a laboratory setting...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 6-Mercapto-nicotinic acid methyl ester (CAS 74470-34-1). As a thiol-containing compound, its management in a laboratory setting requires a stringent protocol that addresses not only its inherent chemical hazards but also its potent olfactory properties. This document is intended for researchers, scientists, and drug development professionals, offering actionable steps to ensure operational safety, environmental protection, and regulatory compliance.

Hazard Identification and Core Safety Principles

6-Mercapto-nicotinic acid methyl ester is an organosulfur compound whose primary risks are associated with its irritant properties and its thiol functional group. Understanding these hazards is fundamental to establishing a safe disposal workflow. The compound is classified with the following hazards.[1]

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin IrritationH315: Causes skin irritation.[1]GHS07 (Exclamation Mark)Warning
Eye IrritationH319: Causes serious eye irritation.[1]GHS07 (Exclamation Mark)Warning
Respiratory IrritationH335: May cause respiratory irritation.[1]GHS07 (Exclamation Mark)Warning
Aquatic HazardH402: Harmful to aquatic life.NoneNone

The most immediate and pervasive challenge in handling this compound is its nature as a thiol (mercaptan). Thiols are notorious for their extremely unpleasant and powerful odors, detectable by the human nose at concentrations in the parts-per-billion range.[2] This characteristic carries significant secondary risks:

  • Nuisance and Health Effects: The stench can cause nausea and headaches for laboratory personnel and occupants of adjacent areas.[2]

  • False Alarms: Because odorized natural gas contains thiols, an accidental release can be mistaken for a gas leak, potentially triggering unnecessary and disruptive building evacuations.[2][3]

Therefore, all handling and disposal procedures must be designed with a primary focus on containment and deodorization .

Essential Handling and Personal Protective Equipment (PPE)

Prior to any disposal procedure, ensure that all handling of 6-Mercapto-nicotinic acid methyl ester and its associated waste occurs under strict engineering and administrative controls.

  • Fume Hood: All work must be conducted within a certified chemical fume hood to contain hazardous vapors and the potent odor.[4][5] Standard fume hoods will exhaust the odor outside; for extensive work, a charcoal filter or a bleach scrubber on the exhaust may be necessary to avoid environmental nuisance.[2][5]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • A standard laboratory coat.[3][4]

    • Safety glasses or chemical splash goggles.[3][4]

    • Nitrile gloves. Double-gloving is recommended during waste consolidation or decontamination steps.[4]

  • Inventory Control: Order only the minimum quantity of the chemical required for your experiments to minimize the volume of waste generated.[4]

Disposal Workflow and Decision-Making

The proper disposal route for 6-Mercapto-nicotinic acid methyl ester depends on the form of the waste. The following workflow provides a logical decision-making process from waste generation to final collection.

G Disposal Workflow for 6-Mercapto-nicotinic Acid Methyl Ester start Waste Generation (6-Mercapto-nicotinic acid methyl ester) waste_type Identify Waste Type start->waste_type bulk_chem Bulk Chemical (Unused or Waste Product) waste_type->bulk_chem  Bulk solid_waste Contaminated Solid Waste (Gloves, Wipes, Weigh Paper) waste_type->solid_waste Solid glassware Contaminated Labware (Glassware, Stir Bars) waste_type->glassware Labware   spill Accidental Spill waste_type->spill Spill package_hw 1. Package in sealed, labeled hazardous waste container. 2. Store in designated area. bulk_chem->package_hw deodorize_solids 1. Seal in primary zip-lock bag. 2. Seal in secondary labeled bag. 3. Place in Solid Hazardous Waste Container. solid_waste->deodorize_solids bleach_bath Decontaminate via Oxidative Bleach Bath Protocol (See Section 4.2) glassware->bleach_bath spill_cleanup Follow Emergency Spill Cleanup Protocol (See Section 5) spill->spill_cleanup end_point Arrange for Collection by Environmental Health & Safety (EH&S) package_hw->end_point deodorize_solids->end_point bleach_bath->end_point Dispose of spent bleach bath as hazardous waste spill_cleanup->end_point

Caption: Decision workflow for segregating and processing different waste streams.

Step-by-Step Disposal and Decontamination Protocols

Protocol 4.1: Disposal of Bulk Chemical Waste

This protocol applies to unused, expired, or waste 6-Mercapto-nicotinic acid methyl ester.

  • Classification: This material must be disposed of as hazardous chemical waste.[3][4] Do not pour it down the drain or mix it with non-hazardous trash.

  • Packaging: Keep the chemical in its original container if possible. If transferring to a designated liquid waste container, ensure the container is chemically compatible, has a tightly sealing cap, and is free from damage.

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name: "6-Mercapto-nicotinic acid methyl ester" and indicate that it contains thiols.

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage location, ensuring secondary containment is used.

  • Collection: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

Protocol 4.2: Oxidative Decontamination of Contaminated Labware

The most effective method for neutralizing the odor and hazard on glassware is through chemical oxidation. Thiols can be oxidized by sodium hypochlorite (bleach) to non-volatile, odorless sulfonic acids.[3][4][6]

Objective: To decontaminate labware that has come into contact with 6-Mercapto-nicotinic acid methyl ester.

Materials:

  • Commercial bleach (sodium hypochlorite solution, ~5-8%)

  • Water

  • A plastic bucket or container large enough to fully submerge the glassware

  • Secondary containment for the bucket

Procedure (MUST be performed in a chemical fume hood):

  • Prepare Bleach Bath: In the plastic container, prepare a 1:1 mixture of bleach and water.[7] Place this container in secondary containment within the fume hood.

  • Submerge Labware: Immediately after use, place all contaminated glassware (beakers, flasks, stir bars, etc.) directly into the bleach bath. Ensure items are fully submerged.

  • Soak: Allow the labware to soak for a minimum of 12-24 hours.[3][7] This extended time ensures the oxidation reaction goes to completion.

  • Rinse: After soaking, carefully remove the glassware and rinse it thoroughly with water. The glassware can now be cleaned using standard laboratory methods.

  • Dispose of Bleach Bath: The spent bleach solution is now considered hazardous waste.[3] Consolidate it into a labeled hazardous waste container for collection by EH&S. Do not dispose of it down the sink.

Protocol 4.3: Disposal of Contaminated Solid Waste

This category includes gloves, paper towels, weigh paper, and absorbent pads.

  • Segregation: Collect all solid waste contaminated with the thiol in a designated area within the fume hood.

  • Containment: To control the odor, immediately place all contaminated solid items into a zip-lock plastic bag and seal it tightly.[3][4] For heavily contaminated items, double-bagging is recommended.

  • Final Disposal: Place the sealed bag(s) into the designated container for solid hazardous chemical waste. Ensure the container is kept closed except when adding waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and odor spread.

  • Small Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an absorbent material like paper towels or a spill pad.[3]

    • Wipe the spill area with a bleach solution to oxidize the residue.[4]

    • Place all cleanup materials into a zip-lock bag, seal it, and dispose of it as contaminated solid waste as described in Protocol 4.3.[3][4]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate: Immediately evacuate the laboratory. Close the laboratory door to contain the vapors and odor.[4]

    • Alert: Notify your supervisor and your institution's EH&S or emergency response team immediately.[4] Due to the similarity in smell to natural gas, it is critical to report the specific chemical involved.[2][4]

    • Secure: Prevent personnel from entering the affected area.

    • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

By adhering to these detailed procedures, researchers can effectively manage the risks associated with 6-Mercapto-nicotinic acid methyl ester, ensuring a safe laboratory environment and responsible chemical stewardship.

References

  • Title: SOP FOR STENCH CHEMICALS Source: Columbia University | Research URL: [Link]

  • Title: Mercaptan Odor Control in Labs Source: Scribd URL: [Link]

  • Title: 6-Mercaptonicotinic acid | C6H5NO2S | CID 819384 Source: PubChem - National Institutes of Health URL: [Link]

  • Title: How to Work with Thiols-General SOP Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Thiols | Safety Services Source: UCL – University College London URL: [Link]

  • Title: Instructions for Completing the UW-Madison Laboratory Chemical Hygiene Plan Template Source: University of Wisconsin-Madison URL: [Link]

Sources

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